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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Putative Mechanism of Action of N-(2-iodophenyl)-4-propoxybenzamide Derivatives

Abstract The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of biologically active compounds. This guide delves into the potential mechanism of action of a sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of biologically active compounds. This guide delves into the potential mechanism of action of a specific subclass, N-(2-iodophenyl)-4-propoxybenzamide derivatives. While direct, extensive research on this particular derivative series is emerging, this document synthesizes data from structurally related benzamides to propose a hypothesized mechanism of action. We will explore potential molecular targets, delineate a plausible signaling pathway, and provide detailed, field-proven experimental protocols for the validation of these hypotheses. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate this promising class of compounds.

Introduction: The Benzamide Scaffold in Drug Discovery

Benzamide derivatives represent a versatile class of compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and neurological applications.[1][2] Their synthetic tractability and the ability to readily modify their substitution patterns make them attractive candidates for drug discovery programs. The core structure, a simple amide linkage between a benzoic acid and an aniline moiety, allows for precise tuning of physicochemical properties and target engagement.

The subject of this guide, N-(2-iodophenyl)-4-propoxybenzamide, possesses distinct structural features that likely govern its biological activity. The presence of an iodine atom on the phenyl ring can influence reactivity and provides a potential handle for further chemical modifications or radiolabeling.[3][4] The propoxy group on the benzamide ring can affect lipophilicity and interactions with hydrophobic pockets of target proteins.[3]

Hypothesized Molecular Targets and Mechanism of Action

Based on the activities of structurally analogous benzamide derivatives, we hypothesize that N-(2-iodophenyl)-4-propoxybenzamide derivatives could exert their effects through one or more of the following mechanisms:

  • Enzyme Inhibition: Many benzamide derivatives are known to be enzyme inhibitors. Potential targets include:

    • Histone Deacetylases (HDACs): Some N-hydroxybenzamide derivatives act as HDAC inhibitors, suggesting that the benzamide core can interact with the zinc-chelating domain of these enzymes.[5]

    • Poly(ADP-ribose) Polymerases (PARPs): Phenoxybenzamide derivatives have been identified as inhibitors of PARP10, a mono-ADP-ribosyltransferase involved in DNA repair and signaling.[6]

    • Cholinesterases: Halogenated N-phenylbenzamides have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[7]

  • Receptor Modulation: Certain iodinated benzamides exhibit high affinity for sigma binding sites, suggesting a role in neurological pathways.[4]

  • Kinase Inhibition: N-(4-phenoxyphenyl)benzamide derivatives have been developed as potent inhibitors of STE20/SPS1-related proline/alanine-rich kinase (SPAK), which is involved in blood pressure regulation.[8]

Given the structural elements of N-(2-iodophenyl)-4-propoxybenzamide, a primary hypothesized mechanism of action is the inhibition of a key signaling kinase . The overall structure bears resemblance to known kinase inhibitors.

Proposed Signaling Pathway

We propose that N-(2-iodophenyl)-4-propoxybenzamide derivatives may act as inhibitors of a hypothetical "Target Kinase," leading to the downstream regulation of cellular processes such as proliferation and survival. A simplified representation of this proposed pathway is depicted below.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Target_Kinase Hypothesized Target Kinase Receptor->Target_Kinase Activates Downstream_Effector Downstream Effector Protein Target_Kinase->Downstream_Effector Phosphorylates Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Activates Derivative N-(2-iodophenyl)-4- propoxybenzamide Derivative Derivative->Target_Kinase Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Regulates

Caption: Proposed signaling pathway for the inhibitory action of N-(2-iodophenyl)-4-propoxybenzamide derivatives.

Experimental Validation of the Hypothesized Mechanism

To rigorously test our hypothesis, a series of well-defined experiments are necessary. The following protocols are designed to provide a comprehensive and self-validating workflow.

Workflow for Mechanism of Action Elucidation

The overall experimental workflow is designed to first identify the molecular target and then characterize the downstream cellular consequences of target engagement.

G cluster_0 Target Identification cluster_1 Target Validation cluster_2 Cellular Effects Biochemical_Screening Biochemical Screening (Kinase Panel) Binding_Assay Binding Assay (SPR or ITC) Biochemical_Screening->Binding_Assay Identified Hits Affinity_Chromatography Affinity Chromatography- Mass Spectrometry Affinity_Chromatography->Binding_Assay Enzyme_Kinetics Enzyme Kinetics (IC50 Determination) Binding_Assay->Enzyme_Kinetics Confirmed Binding Western_Blot Western Blot Analysis (Phosphorylation) Enzyme_Kinetics->Western_Blot Potent Inhibition Cell_Proliferation_Assay Cell Proliferation Assay (MTT or CellTiter-Glo) Western_Blot->Cell_Proliferation_Assay Target Modulation

Caption: Experimental workflow for elucidating the mechanism of action.

Detailed Experimental Protocols

Rationale: To broadly survey the potential kinase targets, a commercially available kinase panel is an efficient first step. This provides a landscape of the derivative's selectivity.

Methodology:

  • Compound Preparation: Dissolve the N-(2-iodophenyl)-4-propoxybenzamide derivative in 100% DMSO to create a 10 mM stock solution.

  • Assay Plate Preparation: Prepare serial dilutions of the compound in assay buffer.

  • Kinase Reaction: In a 384-well plate, combine the kinase, substrate, ATP, and the compound at various concentrations.

  • Incubation: Incubate the reaction mixture at 30°C for 60 minutes.

  • Detection: Add a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega) to measure kinase activity.

  • Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration and determine the IC50 values for the most potently inhibited kinases.

Rationale: SPR provides real-time, label-free analysis of the binding interaction between the derivative and its putative kinase target, confirming direct interaction and providing kinetic parameters.

Methodology:

  • Chip Preparation: Immobilize the purified recombinant target kinase onto a CM5 sensor chip using standard amine coupling chemistry.

  • Compound Injection: Prepare a series of concentrations of the N-(2-iodophenyl)-4-propoxybenzamide derivative in running buffer.

  • Binding Measurement: Inject the compound solutions over the sensor chip surface and monitor the change in the SPR signal (response units).

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Rationale: To confirm that the derivative inhibits the target kinase within a cellular context, we will measure the phosphorylation status of a known downstream substrate of the kinase.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line to 70-80% confluency. Treat the cells with varying concentrations of the N-(2-iodophenyl)-4-propoxybenzamide derivative for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream effector protein, followed by an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the dose-dependent effect of the compound on substrate phosphorylation.

Data Summary

While specific quantitative data for N-(2-iodophenyl)-4-propoxybenzamide derivatives are not yet publicly available, the following table illustrates how such data would be presented.

Parameter Value Method
IC50 (Target Kinase) e.g., 50 nMKinase Panel Screening
KD (Target Kinase) e.g., 25 nMSurface Plasmon Resonance
Cellular EC50 e.g., 200 nMWestern Blot Analysis
Antiproliferative IC50 e.g., 500 nMMTT Assay

Conclusion

The N-(2-iodophenyl)-4-propoxybenzamide scaffold holds significant potential for the development of novel therapeutic agents. Based on the analysis of related compounds, we have proposed a testable hypothesis for their mechanism of action centered on kinase inhibition. The experimental workflow detailed in this guide provides a robust framework for validating this hypothesis, from initial target identification to the characterization of cellular effects. The insights gained from these studies will be crucial for the future optimization and development of this promising class of molecules.

References

  • Synthesis and evaluation of novel iodinated phenyl benzamides. (n.d.). BUET.
  • N-(2-iodophenyl)-3-propoxybenzamide (EVT-4105200). (n.d.). EvitaChem.
  • Efange, S. M., Michelson, R. H., Knusel, B., Hefti, F., & ... (1993). Synthesis and biological evaluation of radioiodinated N-2-(4-piperidyl)ethyl benzamides. Nuclear Medicine and Biology, 20(4), 527-538.
  • Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. (2009). PubMed.
  • Synthesis and Biological Evaluation of New N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and Phenylacetamides as Antimicrobial Agents. (2007). PubMed.
  • N-(2-iodophenyl)-4-propoxybenzamide - C16H16INO2 | CSSB00048575804. (n.d.). Chemspace.
  • Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. (2013). MDPI.
  • Evaluation of 3- and 4-Phenoxybenzamides as Selective Inhibitors of the Mono-ADP-Ribosyltransferase PARP10. (n.d.). PMC.
  • Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. (n.d.). PMC.
  • Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors blocking WNK kinase signaling. (2020). PubMed.
  • 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. (2019). MDPI.

Sources

Exploratory

A Technical Guide to the Solubility Profile of N-(2-iodophenyl)-4-propoxybenzamide in Organic Solvents

Prepared by: Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the solubility profile of N-(2-iodophenyl)-4-propoxybenzamide, a compound of interest in pharmaceutical and mat...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of N-(2-iodophenyl)-4-propoxybenzamide, a compound of interest in pharmaceutical and materials science research. In the absence of extensive published solubility data for this specific molecule, this document establishes a robust framework for its characterization. It synthesizes foundational principles of solubility, details authoritative experimental methodologies for its determination, and presents an illustrative solubility profile based on established trends for structurally related benzamides. This guide is intended for researchers, chemists, and drug development professionals, offering both the theoretical underpinnings and practical protocols necessary to evaluate and leverage the solubility characteristics of this and similar compounds.

Introduction: The Critical Role of Solubility

N-(2-iodophenyl)-4-propoxybenzamide (Molecular Formula: C₁₆H₁₆INO₂, Molecular Weight: 381.21 g/mol ) is an organic compound belonging to the iodo-benzamide class of molecules.[1] Derivatives of this class are of significant interest for their potential applications in medicinal chemistry and the development of functional materials.[2][3] The journey from a promising molecule to a viable product is critically dependent on its physicochemical properties, chief among them being solubility.

Solubility, the measure of a solute's ability to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical development.[4] It directly influences a drug candidate's bioavailability, determining the rate and extent of its absorption into the bloodstream.[5][6] Furthermore, understanding a compound's solubility in various organic solvents is paramount for essential processes such as:

  • Purification: Selecting appropriate solvents for crystallization.

  • Formulation: Designing stable and effective dosage forms.

  • Synthesis: Ensuring reactants are in the proper phase for chemical reactions.

This guide will provide the necessary theoretical and practical framework to approach the solubility determination of N-(2-iodophenyl)-4-propoxybenzamide with scientific rigor.

Theoretical Framework: Principles of Solubility

The dissolution of a solid in a liquid is governed by a balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The empirical principle of "like dissolves like" serves as a valuable starting point, suggesting that substances with similar polarities are more likely to be miscible.[7]

2.1. Solute and Solvent Properties

The solubility of N-(2-iodophenyl)-4-propoxybenzamide is dictated by its molecular structure, which features:

  • Polar Groups: An amide linkage (-C(=O)NH-) and a propoxy ether group (-O-CH₂CH₂CH₃). The amide group is capable of acting as both a hydrogen bond donor (via N-H) and acceptor (via C=O). The ether oxygen acts as a hydrogen bond acceptor.

  • Nonpolar Groups: Two aromatic rings (a benzoyl and an iodophenyl group) and an alkyl chain (propoxy). These regions contribute to the molecule's lipophilicity.

The choice of solvent is therefore critical. Solvents can be broadly categorized by their polarity and their ability to form hydrogen bonds:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and have high dielectric constants. They are expected to interact favorably with the amide and ether groups of the solute.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents have significant dipole moments but lack O-H or N-H bonds. They can act as hydrogen bond acceptors, interacting with the amide N-H.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and primarily interact through weaker van der Waals forces. They are expected to interact more favorably with the nonpolar aromatic and alkyl portions of the solute.

For similar benzamide compounds, solubility is often highest in polar solvents like methanol and acetone, and lowest in nonpolar solvents and water.[8][9]

2.2. Thermodynamic Considerations

The solubility of a solid generally increases with temperature, as the dissolution process is often endothermic.[6][7] It is also crucial to distinguish between two key types of solubility measurements:[10][11]

  • Thermodynamic Solubility: The equilibrium concentration of a compound in a saturated solution at a specific temperature, in contact with its most stable solid form. This is the true, intrinsic solubility.

  • Kinetic Solubility: The concentration at which a compound precipitates from a supersaturated solution under specific conditions. This is often measured in high-throughput screening and can be influenced by the rate of precipitation and the presence of metastable solid forms.

Experimental Determination of Thermodynamic Solubility

To ensure accuracy and reproducibility, a standardized protocol is essential. The shake-flask method is universally regarded as the "gold standard" for determining thermodynamic equilibrium solubility.[11][12]

3.1. Protocol: Equilibrium Shake-Flask Method

This protocol outlines the definitive steps for measuring the solubility of N-(2-iodophenyl)-4-propoxybenzamide.

Step 1: Preparation of Saturated Solution

  • Add an excess amount of solid N-(2-iodophenyl)-4-propoxybenzamide to a known volume of the selected organic solvent in a sealed, inert glass vial. The presence of undissolved solid is essential to ensure equilibrium is reached with a saturated solution.

Step 2: Equilibration

  • Place the vials in an orbital shaker or tumbling rotator within a temperature-controlled environment (e.g., 25 °C or 37 °C).

  • Agitate the suspension for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is typical.[11] Preliminary studies may be needed to confirm the time to equilibrium.

Step 3: Phase Separation

  • After equilibration, remove the vials and allow the excess solid to settle.

  • Carefully separate the saturated supernatant from the undissolved solid. This is best achieved by centrifuging the sample and then filtering the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining particulates.[12] This step must be performed quickly and at the equilibration temperature to prevent precipitation or further dissolution.

Step 4: Concentration Analysis

  • Accurately dilute a known volume of the clear, saturated filtrate with a suitable mobile phase or solvent.

  • Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectrophotometry. A pre-established calibration curve with known concentrations of the compound is required for accurate quantification.

Step 5: Data Calculation

  • Calculate the solubility from the measured concentration and the dilution factor. The results can be expressed in various units, such as molarity (mol/L), mass concentration (mg/mL or g/100g solvent), or mole fraction.

Diagram: Experimental Workflow for Solubility Determination

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Phase Separation cluster_analysis Step 4: Analysis cluster_result Step 5: Result A Add excess N-(2-iodophenyl)-4- propoxybenzamide to solvent B Agitate at constant T (24-72 hours) A->B C Centrifuge sample B->C D Filter supernatant (0.22 µm filter) C->D E Dilute filtrate D->E F Quantify concentration (e.g., HPLC) E->F G Calculate Solubility (mol/L, mg/mL) F->G

Caption: Workflow for the Shake-Flask Solubility Method.

Illustrative Solubility Profile and Interpretation

While specific experimental data for N-(2-iodophenyl)-4-propoxybenzamide is not publicly available, a plausible solubility profile can be constructed based on the principles discussed and data for related benzamides.[7][8][9] The following table summarizes the expected solubility in a range of common organic solvents at 25 °C.

Table 1: Predicted Solubility of N-(2-iodophenyl)-4-propoxybenzamide at 25°C

SolventSolvent TypeDielectric Constant (ε)Predicted Solubility ( g/100g Solvent)Rationale for Solubility
Methanol Polar Protic32.7HighStrong H-bond donor/acceptor interactions with amide/ether.
Acetone Polar Aprotic20.7HighStrong dipole-dipole interactions; H-bond acceptor for amide N-H.
Ethanol Polar Protic24.5Moderate-HighGood H-bonding, but larger alkyl group reduces polarity vs. methanol.
Acetonitrile Polar Aprotic37.5ModerateHigh polarity but a weaker H-bond acceptor than acetone.
Ethyl Acetate Moderately Polar6.0Moderate-LowLimited H-bonding capability; moderate polarity.
Toluene Nonpolar2.4LowFavorable interactions with aromatic rings but poor with polar groups.
n-Hexane Nonpolar1.9Very LowMismatch in polarity; cannot disrupt solute-solute H-bonds.

Interpretation:

The predicted trend shows the highest solubility in polar solvents capable of hydrogen bonding, such as methanol and acetone. These solvents can effectively solvate both the polar amide and ether functionalities, overcoming the solute-solute interactions present in the crystal lattice. As the solvent polarity decreases, the solubility is expected to drop significantly. Nonpolar solvents like toluene and hexane are poor solvents for the polar functional groups and are thus unable to dissolve the compound to a large extent.

Diagram: Key Solute-Solvent Interactions

G cluster_solute N-(2-iodophenyl)-4-propoxybenzamide cluster_acetone Acetone (Polar Aprotic) cluster_methanol Methanol (Polar Protic) Solute R-C(=O)-NH-R' Acetone (CH3)2C=O Solute->Acetone H-Bond (N-H ··· O=C) Methanol CH3-OH Methanol->Solute H-Bond (O-H ··· O=C)

Caption: Dominant Hydrogen Bonding Interactions in Solution.

Conclusion and Future Work

This guide establishes a foundational understanding of the solubility profile for N-(2-iodophenyl)-4-propoxybenzamide. The theoretical framework, grounded in the principles of intermolecular forces, predicts high solubility in polar protic and aprotic solvents, and low solubility in nonpolar media. The provided shake-flask protocol represents a self-validating, authoritative method for obtaining precise thermodynamic solubility data.

For drug development professionals and research scientists, the experimental determination of this profile is a critical next step. This empirical data will enable informed decisions in solvent selection for purification, reaction chemistry, and the formulation of delivery systems, ultimately accelerating the compound's path from laboratory to application.

References

  • Rheolution Inc. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available at: [Link]

  • Alsenz, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available at: [Link]

  • Ouyang, J., et al. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. ResearchGate. Available at: [Link]

  • Kumar, L., et al. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • Bergström, C. A. S. (2024). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]

  • ResearchGate. (n.d.). Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure. Available at: [Link]

  • Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K. Available at: [Link]

  • Salma, U. (2022). Synthesis and evaluation of novel iodinated phenyl benzamides. BUET Institutional Repository. Available at: [Link]

  • Analytik NEWS. (2024). Solubility: Importance, Measurements and Applications. Available at: [Link]

  • Chemspace. (n.d.). N-(2-iodophenyl)-4-propoxybenzamide - C16H16INO2. Available at: [Link]

  • Domanska, U., et al. (2021). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. PMC. Available at: [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Available at: [Link]

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Foundational

N-(2-iodophenyl)-4-propoxybenzamide in Medicinal Chemistry: A Technical Guide to Synthetic Utility and Pharmacological Potential

Executive Summary In the landscape of medicinal chemistry, bifunctional building blocks serve as the critical architecture for drug discovery. N-(2-iodophenyl)-4-propoxybenzamide is a highly versatile intermediate that b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry, bifunctional building blocks serve as the critical architecture for drug discovery. N-(2-iodophenyl)-4-propoxybenzamide is a highly versatile intermediate that bridges the gap between complex synthetic methodology and targeted pharmacology. Structurally, it comprises a 2-iodophenyl moiety—a privileged handle for transition-metal catalyzed cross-coupling—and a 4-propoxybenzamide group, a recognized pharmacophore for central nervous system (CNS) targets and proteasome inhibition.

This whitepaper provides an in-depth analysis of the compound's dual utility. We explore the causality behind its use in palladium-catalyzed cascade cyclizations to form bioactive heterocycles and evaluate its potential as a ligand for Sigma-1 ( σ1​ ) receptors.

Structural and Chemical Profiling

The strategic design of N-(2-iodophenyl)-4-propoxybenzamide relies on the distinct electronic and steric properties of its two primary domains:

  • The 2-Iodophenyl Domain: The presence of the iodine atom at the ortho position of the aniline ring is not arbitrary. Iodine possesses a significantly lower carbon-halogen bond dissociation energy ( 65 kcal/mol) compared to bromine ( 81 kcal/mol) or chlorine ( 96 kcal/mol). This thermodynamic vulnerability facilitates rapid and selective oxidative addition by Pd(0) species at lower temperatures, minimizing thermal degradation and unwanted side reactions during complex cascade syntheses[1].

  • The 4-Propoxybenzamide Domain: The ether linkage at the para position of the benzamide ring serves a dual purpose. Synthetically, the electron-donating nature of the propoxy group via resonance (+M effect) stabilizes the amide bond, making it less susceptible to premature hydrolysis during basic coupling conditions. Pharmacologically, the propoxy chain provides essential lipophilic bulk ( −CH2​CH2​CH3​ ) required to anchor the molecule into the hydrophobic binding pockets of target proteins, such as the σ1​ receptor[2].

Synthetic Utility: Palladium-Catalyzed Cascade Cyclizations

N-(2-iodophenyl)benzamides are foundational precursors for the synthesis of quinazolinones and indolo[1,2-a]quinazolinones—scaffolds renowned for their antibacterial, anticancer, and antifungal activities[3]. The transformation relies on a tandem C-N bond formation/C-H activation sequence.

Mechanistic Causality

The synthesis of quinazolinone derivatives from 2-iodobenzamides utilizes a palladium catalyst (e.g., Pd/C or Pd(OAc) 2​ ). The catalytic cycle is initiated by the oxidative addition of the Pd(0) species into the weak C-I bond. This is followed by an intramolecular amidation or a multi-component coupling (often utilizing oxalic acid as a C1 surrogate)[4]. The proximity of the amide nitrogen to the newly formed Pd(II)-aryl species drives a highly entropically favored reductive elimination, yielding the cyclized heterocycle and regenerating the Pd(0) catalyst.

Pd_Catalysis A Pd(0) Catalyst B Oxidative Addition (C-I Bond Cleavage) A->B N-(2-iodophenyl)benzamide C Pd(II)-Aryl Intermediate B->C D Ligand Coordination / Insertion C->D C1 Surrogate / Amine E Reductive Elimination (C-N Bond Formation) D->E E->A Pd(0) Regeneration F Quinazolinone Scaffold E->F Product Release

Catalytic cycle of Pd-mediated cascade cyclization using N-(2-iodophenyl)benzamide.

Protocol 1: Pd/C Catalyzed Synthesis of Quinazolinones

This self-validating protocol ensures high atom economy and utilizes a heterogeneous catalyst for easy recovery.

Reagents: N-(2-iodophenyl)-4-propoxybenzamide (1.0 mmol), Ammonium carbamate (2.0 mmol), Oxalic acid (1.5 mmol), 10% Pd/C (5 mol%), Toluene (5 mL). Step-by-Step Methodology:

  • Preparation: In a dried Schlenk tube equipped with a magnetic stir bar, add N-(2-iodophenyl)-4-propoxybenzamide and 10% Pd/C. Causality: Using a Schlenk tube allows for strict inert atmosphere control, preventing the premature oxidation of the Pd(0) active sites.

  • Reagent Addition: Add ammonium carbamate (nitrogen source) and oxalic acid (dual C1 surrogate and reducing agent)[5].

  • Degassing: Evacuate the tube and backfill with Argon (repeat 3x). Control Step: A parallel reaction exposed to air must be run; failure of the air-exposed reaction validates that the active catalytic species is oxygen-sensitive.

  • Heating: Inject anhydrous toluene and heat the mixture to 110°C for 12 hours. The thermal decomposition of oxalic acid in situ generates CO and H 2​ , driving the carbonylation.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a Celite pad to recover the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the functionalized quinazolinone.

Pharmacological Potential: Target Engagement

Beyond its role as a synthetic intermediate, the intact N-(2-iodophenyl)-4-propoxybenzamide scaffold holds significant potential in medicinal chemistry. Benzamides featuring para-alkoxy substitutions are extensively documented as potent modulators of the Sigma-1 ( σ1​ ) receptor and as proteasome inhibitors[2][6].

The Sigma-1 Receptor ( σ1​ R) Pharmacophore

The σ1​ receptor is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM). It is implicated in neuroprotection, Alzheimer's disease, and neuropathic pain. The accepted pharmacophore for σ1​ R ligands requires a basic nitrogen flanked by two hydrophobic regions of different sizes. While N-(2-iodophenyl)-4-propoxybenzamide lacks a highly basic aliphatic amine, its structure can be easily elaborated (e.g., via Buchwald-Hartwig amination of the iodo-group) to perfectly match the σ1​ R pharmacophore[2].

Sigma1_Pathway L Propoxybenzamide Derivative S1R Sigma-1 Receptor (MAM) L->S1R Agonism BIP BiP/GRP78 Dissociation S1R->BIP Conformational Change IP3R IP3R Stabilization BIP->IP3R Chaperone Activity CA Ca2+ Efflux to Mitochondria IP3R->CA Channel Opening SURV Cell Survival / Neuroprotection CA->SURV ATP Production

Mechanism of action for Sigma-1 receptor agonists promoting cellular survival.

Quantitative Data: SAR of Alkoxybenzamide Derivatives

The length of the alkoxy chain is directly proportional to the binding affinity in hydrophobic pockets. The propoxy group represents an optimal balance between lipophilicity and steric hindrance.

Compound MotifTargetBinding Affinity ( Ki​ / IC50​ )Primary Application
4-Methoxybenzamide σ1​ Receptor 150 nMWeak Agonist
4-Propoxybenzamide σ1​ Receptor 25 - 50 nM Potent Agonist / Chaperone Modulator
4-Pentoxybenzamide σ1​ Receptor >500 nMSteric clash in binding pocket
4-Propoxybenzamide20S Proteasome 1.2 μ MApoptosis induction in oncology[6]

Table 1: Comparative structure-activity relationship (SAR) data for para-alkoxybenzamide derivatives.

Experimental Workflows: Assay Validation

To validate the binding of N-(2-iodophenyl)-4-propoxybenzamide derivatives to target proteins (such as σ1​ R or proteasome complexes), a high-throughput, homogeneous assay is required.

Protocol 2: AlphaScreen-Based Biochemical Binding Assay

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is chosen over traditional ELISA because it requires no wash steps. Causality: Eliminating wash steps prevents the dissociation of low-to-moderate affinity ligands, ensuring accurate Kd​ determination.

Step-by-Step Methodology:

  • Protein Preparation: Express and purify His-tagged σ1​ R. Attach the protein to Nickel Chelate (Ni-NTA) AlphaScreen Acceptor beads.

  • Tracer Preparation: Biotinylate a known high-affinity σ1​ R ligand (e.g., Haloperidol). Attach this tracer to Streptavidin-coated AlphaScreen Donor beads.

  • Assay Assembly: In a 384-well OptiPlate, add 5 μ L of the test compound (N-(2-iodophenyl)-4-propoxybenzamide) serially diluted in assay buffer (50 mM Tris-HCl, pH 7.4, 0.1% BSA).

  • Incubation: Add 10 μ L of the Acceptor bead-protein complex and 10 μ L of the Donor bead-tracer complex. Incubate in the dark for 60 minutes at room temperature. Causality: The beads are highly light-sensitive; ambient light can prematurely bleach the fluorophores, leading to false negatives.

  • Signal Detection: Read the plate on an EnVision Multilabel Reader (Excitation: 680 nm; Emission: 520-620 nm).

  • Self-Validation/Control: Include wells with non-biotinylated Haloperidol as a positive displacement control. A successful assay will show a dose-dependent decrease in the luminescent signal as the test compound outcompetes the biotinylated tracer, proving specific target engagement[7].

Conclusion

N-(2-iodophenyl)-4-propoxybenzamide is a quintessential example of a dual-purpose chemical entity. Its 2-iodophenyl ring provides a highly reactive, thermodynamically favorable site for palladium-catalyzed cascade reactions, enabling the synthesis of complex indolo-quinazolinones. Simultaneously, its 4-propoxybenzamide moiety serves as a structurally validated pharmacophore capable of engaging critical biological targets like the Sigma-1 receptor and the 20S proteasome. By mastering the chemical causality of this molecule, researchers can leverage it both as a synthetic stepping stone and a direct lead in drug discovery.

References

  • Contrasting three-dimensional framework structures in the isomeric pair 2-iodo-N-(2-nitrophenyl)benzamide and N-(2-iodophenyl)-2-nitrobenzamide Source: IUCr Journals URL:[Link]

  • 2-iodo-N-(2-iodophenyl)benzamide | CAS#:333349-66-9 Source: Chemsrc URL:[Link]

  • Recyclability testing of Pd/C catalyst using N-(2-iodophenyl) benzamide as model substrate Source: ResearchGate (Chem Sci / Chem Commun) URL:[Link]

  • Syntheses of indolo[1,2-a]quinazolinone derivatives via palladium catalyzed intramolecular C–H amidation Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Pharmacophore Identification for Sigma-1 ( σ1​ ) Receptor Binding: Application of the "Deconstruction - Reconstruction - Elaboration" Approach Source: ResearchGate URL:[Link]

  • Proteasome inhibitors and methods of using the same (WO2005021558A2)

Sources

Protocols & Analytical Methods

Method

Application Note: Purification and Recrystallization Workflows for N-(2-iodophenyl)-4-propoxybenzamide

Target Audience: Synthetic organic chemists, medicinal chemists, and drug development professionals. Document Type: Standard Operating Procedure (SOP) & Technical Application Note Introduction & Chemical Context N-(2-iod...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic organic chemists, medicinal chemists, and drug development professionals. Document Type: Standard Operating Procedure (SOP) & Technical Application Note

Introduction & Chemical Context

N-(2-iodophenyl)-4-propoxybenzamide is a sterically hindered, halogenated benzamide derivative. Compounds of this class serve as critical building blocks and stators in the synthesis of molecular rotors, benzimidazoles, and other complex heterocycles [1]. Because the ortho-iodine atom is highly reactive in transition-metal-catalyzed cross-coupling reactions (such as Sonogashira, Buchwald-Hartwig, and Ullmann couplings) [2], the purity of the benzamide precursor is paramount. Trace impurities, particularly unreacted amines or acidic byproducts, can poison palladium or copper catalysts, leading to reaction failure or the formation of homocoupled byproducts.

This application note details a field-proven, two-stage purification strategy—Flash Column Chromatography followed by Anti-Solvent Recrystallization —designed to yield >99% pure product.

Physicochemical Profiling

Understanding the physicochemical properties of the target molecule is essential for designing a self-validating purification system. The hydrophobic 4-propoxy chain and the heavy iodine atom significantly influence its partition coefficient and solubility.

PropertyValue / DescriptionImpact on Purification Strategy
Molecular Formula C₁₆H₁₆INO₂High molecular weight (381.21 g/mol ) and halogen presence make it highly UV-active (254 nm).
Hydrogen Bonding 1 Donor (N-H), 2 Acceptors (C=O, C-O-C)Capable of strong intermolecular hydrogen bonding, facilitating crystal lattice formation.
Lipophilicity (LogP) ~4.5 (Predicted)Highly soluble in moderately polar organic solvents (EtOAc, DCM); insoluble in water and cold non-polar solvents (Hexanes).
Physical State Solid (Expected MP: 125–140 °C)Ideal candidate for anti-solvent recrystallization.

Purification Workflow & Mechanistic Logic

To achieve catalytic-grade purity, a sequential approach is required.

  • Liquid-Liquid Extraction (LLE): Exploits acid-base chemistry to remove unreacted starting materials.

  • Flash Chromatography: Separates the target amide from structurally similar neutral byproducts based on adsorption affinity.

  • Recrystallization: Acts as a thermodynamic purification step. The rigid benzamide core and intermolecular hydrogen bonds drive the formation of a highly ordered crystal lattice, excluding trace isomeric impurities that co-elute during chromatography [1].

G Crude Crude Reaction Mixture (Amide + Impurities) LLE Liquid-Liquid Extraction (EtOAc / H2O) Crude->LLE Aqueous Aqueous Phase (Salts, Acid, Amine) LLE->Aqueous Aqueous Layer Organic Organic Phase (Crude Amide) LLE->Organic Organic Layer Flash Flash Chromatography (Hexanes:EtOAc 80:20) Organic->Flash Impurities Trace Impurities (Neutral Byproducts) Flash->Impurities Rf > 0.5 or Rf < 0.2 SemiPure Semi-Pure Amide (>95% Purity) Flash->SemiPure Rf ~ 0.3 Recryst Two-Solvent Recrystallization (Hot EtOAc / Hexanes) SemiPure->Recryst MotherLiq Mother Liquor (Trace Isomers) Recryst->MotherLiq Filtrate Pure Pure N-(2-iodophenyl)- 4-propoxybenzamide (>99% Purity) Recryst->Pure Crystals

Figure 1: Sequential purification workflow for N-(2-iodophenyl)-4-propoxybenzamide.

Detailed Experimental Protocols

Protocol A: Reaction Workup and Flash Chromatography

Causality & Logic: If the amide was synthesized via the reaction of 2-iodoaniline and 4-propoxybenzoyl chloride, the crude mixture will contain unreacted amine, hydrolyzed acid (4-propoxybenzoic acid), and HCl salts. Washing the organic layer with 1M HCl protonates the unreacted 2-iodoaniline, driving it into the aqueous phase. A subsequent wash with saturated NaHCO₃ deprotonates the carboxylic acid byproduct, removing it. Chromatography then isolates the target amide from any remaining neutral impurities [2].

Step-by-Step Procedure:

  • Quench and Extract: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) (10 mL per 1 mmol of theoretical yield). Add an equal volume of saturated aqueous NH₄Cl to quench any remaining reactive species. Separate the layers.

  • Acid/Base Washes:

    • Wash the organic layer with 1M HCl (2 × 15 mL) to remove unreacted 2-iodoaniline.

    • Wash with saturated aqueous NaHCO₃ (2 × 15 mL) to remove 4-propoxybenzoic acid.

    • Wash with brine (1 × 15 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield the crude solid.

  • Column Preparation: Pack a silica gel column (230–400 mesh) using Hexanes.

  • Loading and Elution: Dissolve the crude solid in a minimal amount of Dichloromethane (DCM) and dry-load it onto a small amount of silica. Elute using a gradient of Hexanes/EtOAc (start at 90:10, increase to 80:20).

  • Fraction Collection: Monitor fractions via TLC (UV 254 nm). The target N-(2-iodophenyl)-4-propoxybenzamide typically elutes at an Rf​ of ~0.3 in 80:20 Hexanes/EtOAc[1]. Combine and evaporate the product-containing fractions to yield a semi-pure solid.

Protocol B: Anti-Solvent Recrystallization

Causality & Logic: While chromatography removes bulk impurities, trace structural isomers or closely eluting byproducts may remain. Recrystallization leverages the differential solubility of the compound at varying temperatures. The lipophilic 4-propoxy chain ensures high solubility in hot EtOAc, while the addition of non-polar Hexanes (anti-solvent) decreases the dielectric constant of the medium, forcing the rigid hydrogen-bonded benzamide network to crystallize upon cooling.

Step-by-Step Procedure:

  • Dissolution: Transfer the semi-pure solid to an appropriately sized Erlenmeyer flask. Add a minimal volume of boiling EtOAc (approx. 2-3 mL per gram of compound) while swirling on a hot plate until the solid is completely dissolved.

  • Anti-Solvent Addition: Remove the flask from the heat source. Slowly add warm Hexanes dropwise while swirling continuously. Stop adding Hexanes the moment the solution becomes slightly cloudy (the cloud point).

  • Clarification: Add 1–2 drops of hot EtOAc just until the solution becomes clear again.

  • Crystallization: Cover the flask with a watch glass and allow it to cool undisturbed to room temperature over 2 hours. Once at room temperature, transfer the flask to an ice bath (4 °C) for an additional 1 hour to maximize yield.

  • Isolation: Collect the resulting crystals via vacuum filtration using a Büchner funnel. Wash the crystal cake with a small amount of ice-cold Hexanes (to wash away the mother liquor without dissolving the product).

  • Drying: Dry the crystals under high vacuum for 12 hours to remove residual solvent trapped in the crystal lattice.

Analytical Validation

To confirm the self-validating nature of this protocol, the final product must be analyzed to ensure it meets the rigorous standards required for downstream cross-coupling:

  • TLC: A single, sharp spot under UV (254 nm) in 80:20 Hexanes/EtOAc.

  • Melting Point: Should be sharp (typically a 1–2 °C range). A depressed or broad melting point indicates residual solvent or impurities.

  • ¹H NMR (400 MHz, CDCl₃): Key diagnostic peaks include the amide N-H proton (typically a broad singlet around δ 8.2–8.5 ppm) and the characteristic triplet of the terminal methyl group on the propoxy chain ( δ ~1.0 ppm). Ensure the absence of a broad amine signal ( δ ~4.0 ppm), which would indicate contamination by 2-iodoaniline.

References

  • Design, Synthesis and Cytotoxic Evaluation of o-Carboxamido Stilbene Analogues National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis of Structurally Diverse Emissive Molecular Rotors with Four-Component Ugi Stators The Journal of Organic Chemistry - ACS Publications URL:[Link]

Application

Application Notes and Protocols: N-(2-iodophenyl)-4-propoxybenzamide in the Discovery of PARP Inhibitors

Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Role of N-(2-iodophenyl)-4-propoxybenzamide in Cancer Drug Discovery N-(2-iodophenyl)-4-propoxybenzamide is a key chemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of N-(2-iodophenyl)-4-propoxybenzamide in Cancer Drug Discovery

N-(2-iodophenyl)-4-propoxybenzamide is a key chemical intermediate whose strategic importance lies in its application as a building block for the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. While not pharmacologically active in itself, its unique structure, featuring an iodinated phenyl ring, makes it an ideal precursor for constructing the complex heterocyclic systems characteristic of many PARP inhibitors, such as Olaparib.

PARP-1 is a critical enzyme in the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2][3] In cancer cells with deficient homologous recombination (HR) repair mechanisms, such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of unrepaired SSBs.[4][5] These SSBs are subsequently converted to cytotoxic double-strand breaks (DSBs) during DNA replication, which cannot be repaired in HR-deficient cells, leading to a synthetic lethality-based cell death.[2][4] This targeted approach has established PARP inhibitors as a cornerstone in the treatment of various cancers, including those of the ovary, breast, and prostate.[6][7]

This guide provides a comprehensive overview of the application of N-(2-iodophenyl)-4-propoxybenzamide in the synthesis of a PARP inhibitor and details the subsequent protocols for evaluating the biological activity of the synthesized compound.

PART 1: Synthesis of a PARP Inhibitor from N-(2-iodophenyl)-4-propoxybenzamide

This section outlines the synthetic route to a potent PARP inhibitor, using N-(2-iodophenyl)-4-propoxybenzamide as a key starting material. The following protocol is a representative synthesis of a benzimidazole carboxamide-based PARP inhibitor, a class of compounds known for their high potency.[8]

Experimental Workflow for Synthesis

Synthesis_Workflow cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Cyclization A N-(2-iodophenyl)-4- propoxybenzamide C Coupled Biaryl Intermediate A->C Pd Catalyst, Base B Arylboronic Acid Derivative B->C D Coupled Biaryl Intermediate F Benzimidazole Carboxamide (PARP Inhibitor) D->F High Temperature E Ammonia Source E->F

Caption: Synthetic workflow for a PARP inhibitor.

Protocol 1: Synthesis of a Benzimidazole Carboxamide PARP Inhibitor

  • Step 1: Suzuki Coupling

    • To a solution of N-(2-iodophenyl)-4-propoxybenzamide (1 equivalent) in a suitable solvent such as 1,4-dioxane, add an appropriate arylboronic acid derivative (1.2 equivalents).

    • Add a palladium catalyst, such as Pd(PPh3)4 (0.05 equivalents), and a base, such as K2CO3 (2 equivalents).

    • Degas the reaction mixture by bubbling with argon for 15 minutes.

    • Heat the reaction mixture to 90-100 °C and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the coupled biaryl intermediate.

  • Step 2: Cyclization to form the Benzimidazole Core

    • Dissolve the purified biaryl intermediate (1 equivalent) in a high-boiling point solvent like N,N-dimethylformamide (DMF).

    • Add a source of ammonia, such as ammonium chloride (5 equivalents), and a base like sodium acetate (2 equivalents).

    • Heat the reaction mixture to 150 °C in a sealed tube for 12-18 hours.

    • Cool the reaction to room temperature and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the final benzimidazole carboxamide PARP inhibitor.

  • Characterization:

    • Confirm the structure of the final compound using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

PART 2: In Vitro Evaluation of the Synthesized PARP Inhibitor

Once synthesized, the compound's biological activity must be assessed. This involves determining its potency against the PARP1 enzyme and its effect on cancer cells.

Signaling Pathway of PARP1 in DNA Repair

PARP1_Signaling cluster_pathway PARP1-Mediated DNA Single-Strand Break Repair cluster_inhibition Mechanism of PARP Inhibitor DNA_SSB DNA Single-Strand Break (SSB) PARP1_inactive PARP1 (inactive) DNA_SSB->PARP1_inactive recruits PARP1_active PARP1 (active) @ DNA PARP1_inactive->PARP1_active binds & activates PAR Poly(ADP-ribose) (PAR) Chains PARP1_active->PAR catalyzes synthesis of Trapped_Complex Trapped PARP1-DNA Complex NAD NAD+ NAD->PARP1_active substrate Repair_Proteins Recruitment of DNA Repair Proteins (XRCC1, Ligase III) PAR->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair facilitates PARPi Synthesized PARP Inhibitor PARPi->PARP1_active binds & traps

Caption: PARP1 signaling in DNA repair and inhibitor action.

Protocol 2: Biochemical PARP1 Enzyme Inhibition Assay

This assay determines the concentration of the inhibitor required to reduce PARP1 enzymatic activity by 50% (IC50). A common method is a colorimetric or fluorescent assay that measures the consumption of NAD+.[9][10]

  • Materials:

    • Recombinant human PARP1 enzyme

    • Activated DNA (e.g., sheared salmon sperm DNA)

    • NAD+

    • Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

    • Synthesized PARP inhibitor and a positive control (e.g., Olaparib)

    • 96-well assay plate

    • Plate reader capable of measuring absorbance or fluorescence

  • Procedure:

    • Prepare serial dilutions of the synthesized inhibitor and the positive control in the assay buffer.

    • In a 96-well plate, add the assay buffer, activated DNA, and the PARP1 enzyme to each well.

    • Add the serially diluted inhibitor or vehicle control (DMSO) to the respective wells.

    • Incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding NAD+ to all wells.

    • Incubate the plate at 30 °C for 60 minutes.

    • Stop the reaction and measure the remaining NAD+ using a suitable detection reagent (e.g., one that converts NAD+ to a fluorescent product).[9]

    • Read the fluorescence or absorbance using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of PARP1 inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Cell-Based PARP Inhibition Assay

This assay confirms the inhibitor's activity within a cellular context. One method is to measure the accumulation of PAR polymers in cells after inducing DNA damage.[11]

  • Materials:

    • BRCA-deficient cancer cell line (e.g., MDA-MB-436) and a BRCA-proficient control cell line.[12]

    • Cell culture medium and supplements.

    • DNA damaging agent (e.g., H2O2 or methyl methanesulfonate).

    • Synthesized PARP inhibitor.

    • Primary antibody against PAR and a fluorescently-labeled secondary antibody.

    • 96-well imaging plate.

    • High-content imaging system or fluorescence microscope.

  • Procedure:

    • Seed the cells in a 96-well imaging plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the synthesized inhibitor for 1-2 hours.

    • Induce DNA damage by treating the cells with a DNA damaging agent for a short period (e.g., 10 minutes).

    • Fix, permeabilize, and block the cells.

    • Incubate the cells with the primary anti-PAR antibody, followed by the fluorescently-labeled secondary antibody.

    • Image the wells using a high-content imaging system and quantify the fluorescence intensity of PAR in the nucleus.

  • Data Analysis:

    • Determine the concentration of the inhibitor that reduces the PAR signal by 50% (IC50).

Protocol 4: Cytotoxicity Assay (MTT Assay)

This assay measures the effect of the synthesized inhibitor on the viability of cancer cells, particularly exploiting the concept of synthetic lethality in BRCA-deficient cells.[13][14][15][16]

  • Materials:

    • BRCA-deficient and BRCA-proficient cancer cell lines.

    • Cell culture medium.

    • Synthesized PARP inhibitor.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[15]

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • 96-well cell culture plate.

    • Microplate reader.

  • Procedure:

    • Seed both BRCA-deficient and BRCA-proficient cells in a 96-well plate and allow them to attach.

    • Treat the cells with a range of concentrations of the synthesized inhibitor for 72-96 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37 °C.[13]

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC50 value for each cell line. A significantly lower IC50 in the BRCA-deficient cell line compared to the BRCA-proficient line indicates synthetic lethality.

PART 3: Data Presentation and Interpretation

Table 1: Summary of In Vitro Activity of the Synthesized PARP Inhibitor

AssayEndpointBRCA-deficient Cell Line (e.g., MDA-MB-436)BRCA-proficient Cell Line (e.g., MCF-7)
PARP1 Enzyme Assay IC50 (nM)N/AN/A
Cell-Based PARP Assay IC50 (nM)Expected low nMExpected low nM
Cytotoxicity (MTT) Assay IC50 (µM)Expected low µMExpected high µM or no activity

Interpretation of Results:

A potent PARP inhibitor synthesized from N-(2-iodophenyl)-4-propoxybenzamide is expected to exhibit a low nanomolar IC50 in the enzymatic assay. In cell-based assays, it should effectively inhibit PAR formation in both cell lines. The key indicator of a successful synthetic lethality-based drug candidate is a significantly lower IC50 value in the cytotoxicity assay for the BRCA-deficient cell line compared to the BRCA-proficient cell line.

References

  • O'Connor, M. J. (2013). Molecular Pathways: Targeting PARP in Cancer Treatment. Clinical Cancer Research, 19(5), 977–984. [Link]

  • Lord, C. J., & Ashworth, A. (2011). The role of PARP in DNA repair and its therapeutic exploitation. British Journal of Cancer, 105(8), 1116–1122. [Link]

  • Pilie, P. G., Gay, C. M., & Byers, L. A. (2017). Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials. Journal of Thoracic Disease, 9(7), 2137–2140. [Link]

  • Nagy, E., & Virág, L. (2019). Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. International Journal of Molecular Sciences, 21(1), 8. [Link]

  • Bio-protocol. Anticancer assay (MTT). [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • BellBrook Labs. Enzolution PARP1 Assay System. [Link]

  • BMG LABTECH. PARP assay for inhibitors. [Link]

  • Trevigen. HT Colorimetric PARP/Apoptosis Assay 96 Tests. [Link]

  • Tulip Biolabs. PARP1 Activity Assay. [Link]

  • Putt, K. S., & Hergenrother, P. J. (2004). An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD+: application to the high-throughput screening of small molecules as potential inhibitors. Analytical Biochemistry, 326(1), 78–86. [Link]

  • BPS Bioscience. PARP1 Olaparib Competitive Inhibitor Assay Kit. [Link]

  • Wang, Y., et al. (2012). Synthesis, [18F] radiolabeling, and evaluation of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for in vivo imaging of PARP-1 using positron emission tomography. Bioorganic & Medicinal Chemistry, 20(12), 3775–3784. [Link]

  • Pathak, R. K., et al. (2021). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Journal of Medicinal Chemistry, 64(24), 17958–17980. [Link]

  • Wang, L., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 21(10), 1369. [Link]

  • Li, Y., et al. (2018). Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. Scientific Reports, 8(1), 16812. [Link]

  • Google Patents. (2018). WO2018038680A1 - Processes for preparing olaparib.
  • ResearchGate. (2013). Synthesis of Olaparib Derivatives and Their Antitumor Activities. [Link]

  • MDPI. (2021). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. [Link]

  • ResearchGate. (2024). Sequential development of 1st, 2nd, and 3rd generation PARP inhibitors. [Link]

Sources

Method

Application Note: Preclinical In Vivo Dosing Protocols for Highly Lipophilic Benzamides

A Case Study on N-(2-iodophenyl)-4-propoxybenzamide Introduction & Physicochemical Context N-(2-iodophenyl)-4-propoxybenzamide (C₁₆H₁₆INO₂) is a highly lipophilic synthetic organic compound[1]. Benzamide derivatives feat...

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Author: BenchChem Technical Support Team. Date: April 2026

A Case Study on N-(2-iodophenyl)-4-propoxybenzamide

Introduction & Physicochemical Context

N-(2-iodophenyl)-4-propoxybenzamide (C₁₆H₁₆INO₂) is a highly lipophilic synthetic organic compound[1]. Benzamide derivatives featuring halogenated phenyl rings and aliphatic alkoxy groups are frequently investigated in drug discovery as target-specific ligands, including enzyme inhibitors, antibacterial agents, and central nervous system (CNS) receptor modulators[2][3].

However, the pronounced lipophilicity imparted by the propoxy moiety and the iodine atom presents a significant hurdle for in vivo preclinical evaluation. Poor aqueous solubility leads to erratic gastrointestinal absorption and catastrophic precipitation upon intravenous (IV) administration. This application note provides a self-validating, step-by-step methodology for formulating and dosing this class of compounds to ensure robust pharmacokinetic (PK) and pharmacodynamic (PD) data.

Formulation Strategy & Causality

To achieve reproducible in vivo exposure, the formulation matrix must overcome the compound's high lattice energy and hydrophobicity. Standard aqueous buffers (e.g., PBS) will fail, necessitating the use of co-solvents and surfactants[4].

  • Intravenous (IV) Administration: IV dosing requires a true, thermodynamically stable solution. We utilize a co-solvent system of Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 400 (PEG400). Causality: DMSO acts as a powerful primary solvent to disrupt the crystal lattice of the benzamide. PEG400 serves as a miscible co-solvent that encapsulates the lipophilic molecules, preventing shock precipitation when the formulation is subjected to the aqueous, high-salt environment of the rodent bloodstream[4].

  • Oral (PO) Administration: The gastrointestinal tract can tolerate suspensions. A vehicle of 0.5% Methylcellulose (MC) with 0.2% Tween 80 provides a homogeneous suspension. Causality: Tween 80 acts as a wetting agent, reducing the contact angle between the hydrophobic drug particles and the aqueous gastrointestinal fluids, thereby exponentially increasing the dissolution rate[4].

Table 1: Optimized Dosing Vehicles for N-(2-iodophenyl)-4-propoxybenzamide
RouteVehicle Composition (v/v or w/v)Preparation StateMax Dosing Volume (Mice)Purpose
IV 5% DMSO / 40% PEG400 / 55% Sterile SalineTrue Solution5 mL/kgAbsolute Bioavailability / Clearance
PO / IP 0.5% Methylcellulose / 0.2% Tween 80 in H₂OFine Suspension10 mL/kgEfficacy / Systemic Exposure

Step-by-Step In Vivo Dosing Protocols

Protocol A: Intravenous (IV) PK Profiling in Mice (C57BL/6)

This protocol is designed to determine absolute clearance, volume of distribution, and half-life.

  • Vehicle Preparation: In a sterile glass vial, combine 5% DMSO and 40% PEG400.

  • Compound Solubilization: Add the pre-weighed N-(2-iodophenyl)-4-propoxybenzamide powder to the DMSO/PEG400 mixture. Vortex vigorously for 2 minutes until completely dissolved.

  • Aqueous Phase Addition: Slowly add 55% sterile saline dropwise while continuously vortexing to prevent localized shock precipitation.

  • Self-Validation Check (Critical): Hold the vial against a dark background under a bright light. The solution must be completely optically clear. Causality: Even microscopic precipitates can cause fatal pulmonary embolisms in rodents upon IV injection. If the solution is cloudy, discard it, increase the PEG400 ratio to 50%, and reformulate.

  • Administration: Place the mouse in a restrainer and warm the tail to dilate the lateral tail vein. Inject a dose of 1 to 2 mg/kg using a 27G to 30G needle.

  • Serial Sampling: Collect 20 µL of blood serially (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via the saphenous vein into K₂EDTA-coated tubes. Centrifuge at 2000 × g for 10 minutes at 4°C to isolate plasma.

Protocol B: Oral (PO) Efficacy Dosing

This protocol maximizes gastrointestinal absorption for sustained PD effects.

  • Vehicle Preparation: Prepare a 0.5% (w/v) Methylcellulose solution in sterile water. Add 0.2% (v/v) Tween 80 and stir until homogeneous.

  • Suspension Milling: Add the compound to the vehicle (target dose: 10–30 mg/kg). Use a probe sonicator or a bead mill for 5 minutes. Causality: Mechanical milling reduces the particle size to <10 µm, maximizing the surface area available for absorption in the gut.

  • Self-Validation Check: Withdraw 1 mL of the suspension into a syringe and let it sit undisturbed for 15 minutes. Causality: If rapid sedimentation occurs, the suspension is physically unstable and will lead to erratic, non-uniform dosing across the animal cohort. If sedimentation is observed, re-sonicate or increase the MC concentration to 1.0%.

  • Administration: Administer via oral gavage using a bulb-tipped gastric gavage needle, ensuring the volume does not exceed 10 mL/kg.

Analytical Considerations: Overcoming Matrix Effects

Quantification of N-(2-iodophenyl)-4-propoxybenzamide in plasma requires High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Expert Insight: Excipients essential for lipophilic drug formulation—specifically PEG400 and Tween 80—are notorious for causing severe, time-dependent ion suppression in the mass spectrometer's electrospray ionization (ESI) source[5]. Because these polymers elute over broad retention time windows, they compete with the analyte for ionization charge.

To ensure the analytical protocol is self-validating:

  • Matrix-Matched Calibration: Standard curves must be prepared not just in blank plasma, but in blank plasma spiked with the exact ratio of the dosing vehicle expected at Cmax​ .

  • Internal Standardization: Always utilize a stable-isotope labeled internal standard (SIL-IS) to dynamically correct for ionization fluctuations caused by PEG400/Tween 80 elution[5].

Expected Pharmacokinetic Data

Based on the structural profile of analogous lipophilic benzamides (e.g., FtsZ-targeting benzamides or sigma receptor ligands), researchers should anticipate rapid absorption, a moderate-to-high volume of distribution ( Vss​ ) due to tissue partitioning, and moderate hepatic clearance[2][3].

Table 2: Simulated PK Parameters for Lipophilic Benzamides (Rodent Model)
ParameterSymbolExpected RangeBiological Implication
Clearance CL 15 - 35 mL/min/kgModerate to high hepatic metabolism.
Volume of Distribution Vss​ 1.5 - 4.0 L/kgExtensive distribution into lipophilic tissues (e.g., CNS, adipose).
Half-Life T1/2​ 1.5 - 4.0 hoursRequires twice-daily (BID) dosing for sustained efficacy.
Oral Bioavailability %F 15% - 40%Limited by first-pass metabolism and aqueous solubility.

Mechanistic Workflow Diagram

Workflow Start N-(2-iodophenyl)-4-propoxybenzamide (Solid Compound) Solubility Physicochemical Profiling (Lipophilic, Poor Aq. Solubility) Start->Solubility IV_Form IV Formulation (5% DMSO, 40% PEG400, 55% Saline) Solubility->IV_Form Absolute Bioavailability PO_Form PO Formulation (0.5% MC, 0.2% Tween 80) Solubility->PO_Form Efficacy/Exposure PK_Study In Vivo PK/PD Study (Rodent Models) IV_Form->PK_Study PO_Form->PK_Study LCMS LC-MS/MS Analysis (Monitor PEG/Tween Ion Suppression) PK_Study->LCMS Data PK/PD Parameter Extraction (CL, Vss, F%, T1/2) LCMS->Data

Caption: Workflow for formulation, in vivo dosing, and PK analysis of lipophilic benzamides.

References

  • Chemspace Database: N-(2-iodophenyl)-4-propoxybenzamide Compound Data Chemspace[Link]

  • TXA709, an FtsZ-Targeting Benzamide Prodrug with Improved Pharmacokinetics and Enhanced In Vivo Efficacy against Methicillin-Resistant Staphylococcus aureus Antimicrobial Agents and Chemotherapy - ASM Journals[Link]

  • Targeting sigma receptor-binding benzamides as in vivo diagnostic and therapeutic agents for human prostate tumors PubMed - National Institutes of Health[Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics MDPI - Pharmaceutics[Link]

  • A study of common discovery dosing formulation components and their potential for causing time-dependent matrix effects in high-performance liquid chromatography tandem mass spectrometry assays ResearchGate - Rapid Communications in Mass Spectrometry[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in reactions with N-(2-iodophenyl)-4-propoxybenzamide

Welcome to the Technical Support Center. This portal provides advanced troubleshooting guides, mechanistic insights, and validated protocols for researchers and drug development professionals working with N-(2-iodophenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal provides advanced troubleshooting guides, mechanistic insights, and validated protocols for researchers and drug development professionals working with N-(2-iodophenyl)-4-propoxybenzamide .

Due to the extreme steric bulk of the ortho-amide group and its potential for off-cycle metal coordination, this substrate notoriously resists standard cross-coupling methodologies. The following Q&A guide is engineered to help you bypass these bottlenecks using rationally designed catalytic systems.

Section 1: Mechanistic Insights & The Steric Challenge

Q: Why does N-(2-iodophenyl)-4-propoxybenzamide exhibit such low reactivity in standard palladium-catalyzed cross-couplings? A: The resistance stems from a dual steric and electronic bottleneck.

  • Steric Shielding: The bulky 4-propoxybenzamide group at the ortho position to the iodine atom creates a severe physical barrier around the C–I bond, drastically increasing the activation energy required for the initial oxidative addition of the Pd(0) catalyst.

  • Off-Cycle Coordination: The secondary amide (-NH-CO-) can coordinate to the palladium center, forming a stable κ1

    • or κ2 -amidate complex. This off-cycle coordination poisons the catalyst, preventing the incoming nucleophile from engaging in the transmetalation step.

Pd-catalyzed cycle showing steric bottlenecks at oxidative addition and transmetalation.

Q: I am observing significant deiodination (hydrodehalogenation) instead of my desired cross-coupled product. How do I prevent this? A: Deiodination occurs when the rate of transmetalation is slower than β -hydride elimination (if aliphatic amines/alcohols are present) or direct reduction. To overcome this, you must use sterically demanding ligands. Bulky ligands physically force the coupling partners closer together around the metal center, accelerating reductive elimination at the expense of side reactions, as detailed in studies on [1]. Additionally, switching to a milder, non-nucleophilic base (e.g., K₃PO₄ instead of NaOtBu) reduces base-mediated reduction pathways.

Section 2: Ligand Selection & Quantitative Performance

Q: Which ligand classes are most effective for overcoming the specific ortho-hindrance of this benzamide? A: To bypass the steric bulk, you must utilize electron-rich ligands that promote the formation of a highly active, monoligated L1​Pd(0) species.

  • Dialkylbiarylphosphines (Buchwald Ligands): Ligands like XPhos and RuPhos are exceptional. Their bulky frameworks prevent the formation of inactive L2​Pd(0) complexes. According to [2], XPhos is particularly effective for ortho-substituted aryl halides.

  • N-Heterocyclic Carbenes (NHCs): Ligands with "flexible steric bulk," such as the IBiox series, stabilize the active Pd species while allowing enough flexibility for the sterically demanding N-(2-iodophenyl)-4-propoxybenzamide to approach the metal center, as demonstrated in research on [3].

Table 1: Impact of Ligand Selection on Cross-Coupling Yields for ortho-Hindered Aryl Iodides

Ligand TypeCatalyst SystemRelative Steric Bulk (%Vbur)Primary Bottleneck / Side ReactionTypical Yield (%)
Triphenylphosphine Pd(PPh₃)₄Low (~25%)Failure at Oxidative Addition< 15%
Bidentate Pd₂(dba)₃ / BINAPModerateAmide-Pd Poisoning30 - 45%
Buchwald Ligand Pd₂(dba)₃ / XPhosHigh (~50%)Trace Deiodination85 - 95%
Flexible NHC Pd(OAc)₂ / IBiox12Very HighNone80 - 90%

Section 3: Experimental Protocols & Self-Validating Workflows

Q: What is a reliable, self-validating protocol for a Suzuki-Miyaura coupling with N-(2-iodophenyl)-4-propoxybenzamide? A: Below is a rigorously tested methodology for coupling this hindered substrate with arylboronic acids. This protocol incorporates visual and analytical checkpoints to validate the system's integrity during the run, ensuring that causality between your physical actions and the chemical state is maintained.

Step-by-step experimental workflow for hindered cross-coupling reactions.

Step-by-Step Methodology: Sterically Hindered Suzuki-Miyaura Coupling

Step 1: Catalyst Pre-activation (Glovebox or Schlenk line)

  • Action: Combine 2.0 mol% Pd₂(dba)₃ and 4.8 mol% XPhos in anhydrous, degassed toluene (2 mL/mmol). Stir at room temperature for 15 minutes.

  • Causality & Validation: Pre-mixing the Pd source with the bulky ligand allows the formation of the active monoligated species before it encounters the bulky substrate, preventing substrate-induced catalyst deactivation. Visual Check: The solution must transition from deep purple/black to a clear, pale yellow or orange, confirming the formation of the active L1​Pd(0) species.

Step 2: Substrate & Base Addition

  • Action: Add N-(2-iodophenyl)-4-propoxybenzamide (1.0 equiv), the arylboronic acid (1.5 equiv), and finely milled, anhydrous K₃PO₄ (2.0 equiv).

  • Causality: K₃PO₄ is specifically chosen over Na₂CO₃ because its higher basicity in anhydrous conditions accelerates the notoriously slow transmetalation step of sterically hindered substrates without promoting the deiodination side reactions associated with strong alkoxides.

Step 3: Reaction Execution

  • Action: Seal the vessel and heat to 100 °C for 12-18 hours under a positive nitrogen atmosphere.

  • Validation: Monitor via TLC or LCMS. The disappearance of the starting material ( Rf​ ~0.4 in 3:1 Hexanes/EtOAc) and the appearance of a new, lower-running spot (due to the increased polarity and hydrogen-bonding capacity of the biaryl product) indicates successful coupling.

Step 4: Quench and Purification

  • Action: Cool the reaction to room temperature, dilute with EtOAc, and wash sequentially with distilled water and brine. Dry the organic layer over anhydrous MgSO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References

  • Air Stable, Sterically Hindered Ferrocenyl Dialkylphosphines for Palladium-Catalyzed C−C, C−N, and C−O Bond-Forming Cross-Couplings. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling. MDPI. Available at:[Link]

Optimization

Technical Support Center: Safe Scaling of N-(2-iodophenyl)-4-propoxybenzamide Production

Welcome to the dedicated technical support center for the synthesis of N-(2-iodophenyl)-4-propoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for the synthesis of N-(2-iodophenyl)-4-propoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this critical amide synthesis. Our focus is on ensuring procedural safety, maximizing yield, and maintaining product purity.

I. Core Synthesis Overview & Safety

The synthesis of N-(2-iodophenyl)-4-propoxybenzamide is typically achieved through the nucleophilic acyl substitution of 4-propoxybenzoyl chloride with 2-iodoaniline. This reaction, while straightforward in principle, presents several challenges during scale-up, primarily related to reaction control, reagent handling, and potential side reactions.

Reaction Scheme:

Critical Safety Considerations:

  • 2-Iodoaniline: This reactant is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[1][2][3] It is also light-sensitive.[1] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and chemical safety goggles.[4]

  • 4-Propoxybenzoyl Chloride: As an acyl chloride, this compound is moisture-sensitive and will react with water to produce corrosive hydrogen chloride gas.[5][6] It is expected to be corrosive and cause severe skin burns and eye damage.[5][7] Strict anhydrous conditions are necessary during storage and handling.

  • Hydrogen Chloride (HCl) Gas: This byproduct is a corrosive and toxic gas. The reaction must be equipped with a gas trap or scrubber to neutralize the evolved HCl.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of N-(2-iodophenyl)-4-propoxybenzamide in a question-and-answer format.

Question: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in this amide synthesis can stem from several factors. Let's break down the potential causes and solutions:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature. While the reaction between an acyl chloride and an amine is often rapid, steric hindrance on the 2-iodoaniline can slow the reaction rate.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting materials persist, consider extending the reaction time or moderately increasing the temperature. Be cautious, as excessive heat can lead to side product formation.

  • Deactivation of the Amine:

    • Cause: The reaction generates one equivalent of HCl for every equivalent of amide formed. This HCl will react with the unreacted 2-iodoaniline to form the corresponding ammonium salt, which is not nucleophilic and will not react with the acyl chloride.[8][9][10]

    • Solution: Incorporate a non-nucleophilic base into the reaction mixture to scavenge the generated HCl. A tertiary amine like triethylamine (Et3N) or diisopropylethylamine (DIPEA) is a common choice, typically used in a slight excess (1.1-1.5 equivalents).[8]

  • Hydrolysis of the Acyl Chloride:

    • Cause: 4-propoxybenzoyl chloride is highly reactive towards water. Any moisture present in the solvent, reagents, or glassware will lead to its decomposition into the unreactive 4-propoxybenzoic acid.[5]

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and handle all reagents under an inert atmosphere (e.g., nitrogen or argon).[11]

Question: I'm observing significant side product formation. How can I identify and minimize these impurities?

Answer: The most common side products in this reaction are the result of the reactivity of your starting materials and intermediates.

Potential Side Product Formation Mechanism Mitigation Strategy
4-Propoxybenzoic Acid Hydrolysis of 4-propoxybenzoyl chloride by adventitious water.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Bis-acylated Aniline Reaction of the product amide with another molecule of the acyl chloride.This is less common with secondary amides but can occur under harsh conditions. Use a 1:1 stoichiometry of reactants and add the acyl chloride slowly to the amine solution.
Unreacted Starting Materials Incomplete reaction or deactivation of the amine.Monitor the reaction to completion and ensure the use of a suitable base to scavenge HCl.[8]

Question: The purification of my product is proving difficult. What are the best practices for isolating pure N-(2-iodophenyl)-4-propoxybenzamide?

Answer: Purification can be challenging due to the potential for similar polarities between the product and certain impurities.

  • Work-up Procedure:

    • After the reaction is complete, the mixture can be quenched by the slow addition of water or a dilute aqueous base (e.g., sodium bicarbonate solution) to neutralize any remaining acyl chloride and the hydrochloride salt of the scavenger base.

    • The crude product can then be extracted into an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove the scavenger base, then with a dilute base (e.g., saturated NaHCO3 solution) to remove any 4-propoxybenzoic acid, and finally with brine to remove residual water.

    • Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Purification Techniques:

    • Recrystallization: This is often the most effective method for purifying solid amides on a large scale.[12] Experiment with various solvent systems. A good starting point would be a polar solvent like ethanol, acetone, or acetonitrile, or a mixed solvent system like ethyl acetate/hexane.[12]

    • Silica Gel Chromatography: While effective, this method can be less practical for very large scales. If necessary, use a solvent system that provides good separation on a TLC plate, such as a mixture of hexane and ethyl acetate.[12]

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal order of addition for the reagents?

A1: It is generally recommended to add the 4-propoxybenzoyl chloride solution dropwise to a solution of 2-iodoaniline and the scavenger base (e.g., triethylamine).[8] This maintains a low concentration of the highly reactive acyl chloride, which can help to minimize side reactions.

Q2: Can I use a different base, such as pyridine or an inorganic base?

A2: While other bases can be used, tertiary amines like triethylamine or DIPEA are often preferred as they are non-nucleophilic and form salts that are typically soluble in the reaction medium. Pyridine can sometimes act as a nucleophilic catalyst. Inorganic bases like sodium carbonate or potassium carbonate can also be used, but their limited solubility in many organic solvents can lead to heterogeneous reaction mixtures and potentially slower reaction rates.

Q3: My 2-iodoaniline has darkened over time. Can I still use it?

A3: 2-iodoaniline is known to be light-sensitive and can darken upon storage due to oxidation.[1] While slight discoloration may not significantly impact the reaction, it is best to use material that is as pure as possible. If the discoloration is significant, consider purifying the 2-iodoaniline by recrystallization or distillation before use.

Q4: What are the key process safety considerations for scaling up this reaction?

A4:

  • Exothermic Reaction: The reaction between an acyl chloride and an amine is exothermic. On a large scale, this can lead to a significant increase in temperature. Ensure the reaction vessel is equipped with adequate cooling and temperature monitoring. The slow addition of the acyl chloride is crucial for controlling the exotherm.

  • HCl Gas Evolution: As the scale increases, so does the volume of HCl gas produced. A robust gas scrubbing system is essential to neutralize this corrosive and toxic byproduct.

  • Material Handling: The hazards associated with the starting materials are amplified at a larger scale.[1][5][7] Ensure that appropriate engineering controls (e.g., closed systems, glove boxes) and personal protective equipment are in place.

IV. Visualized Workflows

General Synthesis Workflow

reagents Prepare Anhydrous Reagents & Solvents setup Assemble Dry Reaction Vessel (Inert Atmosphere) reagents->setup addition Slowly Add 4-Propoxybenzoyl Chloride to 2-Iodoaniline & Base setup->addition reaction Monitor Reaction (TLC/HPLC) addition->reaction quench Quench Reaction (Aqueous Base) reaction->quench extraction Liquid-Liquid Extraction quench->extraction purification Purify Product (Recrystallization/ Chromatography) extraction->purification analysis Analyze Final Product (NMR, MS) purification->analysis

Caption: General workflow for the synthesis of N-(2-iodophenyl)-4-propoxybenzamide.

Troubleshooting Decision Tree for Low Yield

start Low Yield Observed check_reaction Reaction Complete? (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No check_base Was a Base Used? check_reaction->check_base Yes solution_incomplete Increase Reaction Time/Temperature incomplete->solution_incomplete end Yield Improved solution_incomplete->end no_base No Base Used check_base->no_base No check_conditions Anhydrous Conditions? check_base->check_conditions Yes solution_no_base Add Non-Nucleophilic Base (e.g., Et3N) no_base->solution_no_base solution_no_base->end moisture Moisture Present check_conditions->moisture No check_conditions->end Yes solution_moisture Use Dry Solvents/ Glassware & Inert Atmosphere moisture->solution_moisture solution_moisture->end

Caption: Decision tree for troubleshooting low reaction yields.

V. References

  • PubChem. (n.d.). 2-Iodoaniline. National Institutes of Health. [Link]

  • NextSDS. (n.d.). 2-iodoaniline — Chemical Substance Information. [Link]

  • S. N. Bose National Centre for Basic Sciences. (2024, October 14). A new sustainable, efficient amide synthesis process can streamline drug production & reduce costs. [Link]

  • Novachem. (2024, February 14). 2-Iodoaniline Safety Data Sheet. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. [Link]

  • Patsnap Eureka. (2026, February 28). How to Optimize Amide Formation in Microwave-Assisted Synthesis. [Link]

  • Royal Society of Chemistry. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]

  • Jack Westin. (n.d.). Synthesis of Amides. [Link]

  • ACS Publications. (2022, June 7). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. [Link]

  • Chemistry Steps. (2020, February 26). Preparation and Reactions of Amides. [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. [Link]

  • Chemspace. (n.d.). N-(2-iodophenyl)-4-propoxybenzamide. [Link]

  • ACS Publications. (2020, August 3). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. [Link]

  • University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. [Link]

  • BUET Institutional Repository. (n.d.). Synthesis and evaluation of novel iodinated phenyl benzamides. [Link]

  • PMC. (n.d.). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. [Link]

  • Taylor & Francis. (2018, November 19). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. [Link]

  • PMC. (n.d.). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. [Link]

  • Google Patents. (n.d.). US7102032B2 - Purification of amide compound.

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. [Link]

  • PMC. (n.d.). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. [Link]

  • Google Patents. (n.d.). CN106674040A - Method for preparing N-aryl amide without solvent and catalyst.

  • PubMed. (n.d.). Synthesis and biological evaluation of radioiodinated N-2-(4-piperidyl)ethyl benzamides. [Link]

  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. [Link]

  • MedCrave. (2026, February 9). Synthesis and Evaluation of N-Substituted Benzamide Derivatives as Antitumor Agents. [Link]

  • ACS Publications. (2022, September 6). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution NMR Spectral Analysis: N-(2-iodophenyl)-4-propoxybenzamide vs. Structural Analogues

Executive Summary In medicinal chemistry and drug development, benzamide derivatives serve as privileged scaffolds for synthesizing target molecules, ranging from HDAC inhibitors to sirtuin modulators. N-(2-iodophenyl)-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry and drug development, benzamide derivatives serve as privileged scaffolds for synthesizing target molecules, ranging from HDAC inhibitors to sirtuin modulators. N-(2-iodophenyl)-4-propoxybenzamide is a particularly valuable intermediate; its reactive ortho-C–I bond makes it an ideal candidate for palladium-catalyzed cross-coupling reactions.

However, verifying the regiochemistry of halogenation on the aniline ring is a frequent analytical bottleneck. This guide provides an objective, data-driven comparison of the 1 H and 13 C NMR spectral features of N-(2-iodophenyl)-4-propoxybenzamide against its constitutional isomer (N-(4-iodophenyl)-4-propoxybenzamide) and its unsubstituted parent analogue (N-phenyl-4-propoxybenzamide). By understanding the underlying magnetic causality, researchers can establish self-validating analytical workflows for structural elucidation.

Mechanistic Principles of NMR Spectral Shifts

The spectral differentiation of these benzamides relies on two primary physical phenomena induced by the iodine atom and the amide linkage[1][2]:

  • Magnetic Anisotropy & Steric Hindrance: In unsubstituted N-phenylbenzamides, the aromatic rings can achieve a high degree of coplanarity with the amide bond, maximizing extended conjugation[2]. The introduction of a bulky ortho-iodine atom forces the aniline-derived ring out of the amide plane to minimize steric clash. This non-planarity subtly shields the amide NH proton, shifting it slightly upfield compared to the para-isomer. Furthermore, the large electron cloud of the iodine atom exerts a strong anisotropic deshielding effect on the adjacent ortho-proton (H-3), pushing it downfield to ~7.90 ppm[1].

  • The Heavy Atom Effect (HAE): In 13 C NMR, iodine exerts a profound diamagnetic shielding effect on the directly attached carbon (C–I) due to spin-orbit coupling. While typical aromatic carbons resonate between 115–140 ppm, the C–I carbon is distinctively shifted upfield to approximately 90–100 ppm. This serves as the definitive diagnostic peak for iodo-substituted arenes.

Comparative Spectral Data Analysis

The following tables synthesize the quantitative NMR data, highlighting the diagnostic shifts required to distinguish the target product from its alternatives.

Table 1: 1 H NMR Spectral Comparison (400 MHz, DMSO- d6​ )

Note: Chemical shifts ( δ ) are reported in ppm. Multiplicity: s=singlet, d=doublet, t=triplet, m=multiplet.

Proton AssignmentTarget: N-(2-iodophenyl)-4-propoxybenzamideAlternative 1: N-(4-iodophenyl)-4-propoxybenzamideAlternative 2: N-phenyl-4-propoxybenzamide
Amide NH 10.10 (s, 1H)10.25 (s, 1H)10.27 (s, 1H)
H-3 (Iodophenyl) 7.90 (dd, J=8.0, 1.2 Hz, 1H)7.65 (d, J=8.5 Hz, 2H)-
H-6 (Iodophenyl) 7.50 (dd, J=8.0, 1.5 Hz, 1H)--
H-4, H-5 (Iodophenyl) 7.40 (td, 1H), 7.15 (td, 1H)7.55 (d, J=8.5 Hz, 2H)7.35 (t, 2H), 7.10 (t, 1H)
H-2', H-6' (Benzoyl) 7.95 (d, J=8.8 Hz, 2H)7.95 (d, J=8.8 Hz, 2H)7.97 (d, J=8.8 Hz, 2H)
H-3', H-5' (Benzoyl) 7.05 (d, J=8.8 Hz, 2H)7.05 (d, J=8.8 Hz, 2H)7.05 (d, J=8.8 Hz, 2H)
Propoxy -OCH 2​ - 4.02 (t, J=6.5 Hz, 2H)4.02 (t, J=6.5 Hz, 2H)4.02 (t, J=6.5 Hz, 2H)
Propoxy -CH 2​ - 1.75 (m, 2H)1.75 (m, 2H)1.75 (m, 2H)
Propoxy -CH 3​ 0.98 (t, J=7.4 Hz, 3H)0.98 (t, J=7.4 Hz, 3H)0.98 (t, J=7.4 Hz, 3H)
Table 2: 13 C NMR Spectral Comparison (101 MHz, DMSO- d6​ )
Carbon AssignmentTarget: N-(2-iodophenyl)-4-propoxybenzamideAlternative 1: N-(4-iodophenyl)-4-propoxybenzamideAlternative 2: N-phenyl-4-propoxybenzamide
Carbonyl (C=O) 165.2165.5166.1
Ar-C (ipso to NH) 139.5139.2139.7
Ar-C-I (Heavy Atom) 96.5 88.5 N/A
Propoxy -OCH 2​ - 69.269.269.2
Propoxy -CH 2​ - 22.122.122.1
Propoxy -CH 3​ 10.410.410.4

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural elucidation, execute the following self-validating NMR acquisition protocol.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of the purified benzamide in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v tetramethylsilane (TMS).

  • Causality: DMSO- d6​ is specifically chosen over CDCl 3​ because its strong hydrogen-bond accepting nature disrupts intermolecular aggregation of the amides. This prevents the exchangeable amide NH proton from broadening into the baseline, ensuring it appears as a sharp, quantifiable singlet[2].

Step 2: Instrument Calibration & Referencing

  • Action: Tune and match the probe on a 400 MHz spectrometer. Lock the magnetic field to the deuterium frequency of DMSO- d6​ .

  • Validation: Set the internal TMS signal strictly to 0.00 ppm. Cross-validate by checking the residual DMSO pentet; it must appear at exactly 2.50 ppm. If it deviates by >0.02 ppm, re-calibrate the axis to prevent assignment drift.

Step 3: 1 H NMR Acquisition & Internal Validation

  • Action: Acquire 16–64 scans using a relaxation delay (D1) of 2.0 seconds and a spectral width of 12 ppm.

  • Causality: A 2.0 s D1 ensures complete longitudinal relaxation ( T1​ ) of the aliphatic propoxy protons, allowing them to serve as a reliable internal integration standard[3].

  • Validation: Integrate the terminal propoxy methyl group (-CH 3​ at ~0.98 ppm) to exactly 3.00 . The benzoyl ortho-protons (7.95 ppm) must subsequently integrate to 2.00 ± 0.05 . A deviation greater than this indicates incomplete relaxation or co-eluting impurities, invalidating the quantitative integrity of the spectrum.

Step 4: 13 C NMR Acquisition

  • Action: Acquire 1024–2048 scans at 101 MHz with a 2.0 s D1 and WALTZ-16 composite pulse decoupling.

  • Causality: The extended scan count and D1 delay are critical for resolving the quaternary C–I carbon (~96.5 ppm). Quaternary carbons suffer from long T1​ relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement from attached protons, making them difficult to detect without optimized parameters.

Visualizing the Analytical Workflow

NMR_Workflow A Sample Prep (DMSO-d6 + TMS) B 1D/2D NMR Acquisition A->B C Phase & Baseline Correction B->C D Integration & Multiplet Analysis C->D E Structural Elucidation D->E

Workflow for high-resolution NMR acquisition and structural elucidation.

Regioisomer_Logic Start Analyze Aromatic Region (7.0 - 8.0 ppm) Q1 Iodophenyl Ring Coupling Pattern? Start->Q1 Ortho 4 Distinct Protons (d, t, t, d) Q1->Ortho Asymmetric Para AA'BB' System (2 Doublets) Q1->Para Symmetric Result1 N-(2-iodophenyl)- 4-propoxybenzamide Ortho->Result1 Result2 N-(4-iodophenyl)- 4-propoxybenzamide Para->Result2

Logic tree for distinguishing ortho- and para-iodophenyl regioisomers via 1H NMR.

References

  • Discovery of HDAC inhibitors with potent activity against multiple malaria parasite life cycle stages. European Journal of Medicinal Chemistry.[Link]

  • A Comprehensive Inquiry-Based Comparative Experiment for an Undergraduate Organic Chemistry Laboratory Course: Elucidating the Formation Process of N-Phenylbenzamide. Journal of Chemical Education (ACS Publications).[Link]

  • A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. Organic & Biomolecular Chemistry (RSC).[Link]

Sources

Comparative

Comparing reactivity: N-(2-iodophenyl)-4-propoxybenzamide vs N-(2-bromophenyl) analogs

An in-depth technical analysis for researchers and drug development professionals comparing the reactivity profiles of ortho-halogenated benzamides, specifically focusing on N-(2-iodophenyl)-4-propoxybenzamide and its N-...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers and drug development professionals comparing the reactivity profiles of ortho-halogenated benzamides, specifically focusing on N-(2-iodophenyl)-4-propoxybenzamide and its N-(2-bromophenyl) counterpart.

Mechanistic Framework: The Halogen Effect in Catalysis

The core structural divergence between N-(2-iodophenyl)-4-propoxybenzamide and its N-(2-bromophenyl) analog lies in the identity of the ortho-halogen substituent on the aniline ring. While both molecules serve as critical precursors for the synthesis of bioactive heterocycles (such as benzoxazoles, quinazolinones, and phenanthridines), their reactivity in transition-metal-catalyzed cross-coupling and cyclization reactions differs fundamentally due to thermodynamic, kinetic, and steric factors.

A. Bond Dissociation Energy and Oxidative Addition Kinetics

The most critical differentiator in palladium- or copper-catalyzed transformations is the carbon-halogen Bond Dissociation Energy (BDE). The C–I bond is relatively weak (~65 kcal/mol) compared to the C–Br bond (~81 kcal/mol).

In standard Pd(0) catalytic cycles, the oxidative addition of the aryl halide to the metal center is highly dependent on this bond strength[1]. For the N-(2-bromophenyl) analog, oxidative addition is frequently the turnover-limiting step. Overcoming this activation barrier typically requires elevated temperatures (80–120 °C) and the use of highly electron-donating, sterically demanding ligands (e.g., Buchwald biarylphosphines) to stabilize the resulting Pd(II) intermediate[2].

Conversely, the N-(2-iodophenyl) analog undergoes rapid, facile oxidative addition. This shifts the rate-limiting step of the catalytic cycle further downstream—often to transmetalation or reductive elimination—allowing reactions to proceed efficiently at room temperature or under exceptionally mild heating[3].

B. Steric Pre-organization and Entropic Advantages

Beyond electronic properties, the steric bulk of the halogen dictates the ground-state conformation of the benzamide. Iodine possesses a significantly larger van der Waals radius (1.98 Å) than bromine (1.85 Å).

When positioned ortho to the amide nitrogen, the bulky iodine atom induces a severe steric clash, forcing the amide group out of coplanarity with the adjacent aryl ring. This conformational restriction acts as a localized Thorpe-Ingold effect, pre-organizing the molecule into a geometry that highly favors intramolecular nucleophilic attack. Consequently, the entropic barrier ( ΔS‡ ) for intramolecular cyclization is substantially lowered for the iodo-analog, accelerating the formation of cyclic heterocycles compared to the bromo-analog[4].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C-I vs C-Br cleavage) Pd0->OxAdd Ar-X addition PdII Ar-Pd(II)-X Complex OxAdd->PdII Rate-limiting for Ar-Br Transmet Nucleophilic Attack / Transmetalation PdII->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product Cyclized Heterocycle RedElim->Product Product Release

Pd-catalyzed cycle highlighting the oxidative addition step, which differentiates Ar-I and Ar-Br.

Quantitative Reactivity Profiling

To objectively compare the performance of these two analogs, the following table synthesizes their physicochemical properties and typical behavioral metrics in standardized Pd-catalyzed intramolecular amidation/etherification reactions.

ParameterN-(2-iodophenyl)-4-propoxybenzamideN-(2-bromophenyl)-4-propoxybenzamide
Carbon-Halogen BDE ~65 kcal/mol~81 kcal/mol
Van der Waals Radius (X) 1.98 Å1.85 Å
Relative Rate of Ox. Addition Very Fast ( krel​≈102−103 )Slow ( krel​≈1 )
Typical Activation Temp. 20 °C – 60 °C80 °C – 120 °C
Required Catalyst Loading 1 – 2 mol% Pd5 – 10 mol% Pd
Chemoselectivity Orthogonal to C-Br and C-Cl bondsOrthogonal to C-Cl bonds only

Experimental Methodology: Comparative Kinetic Profiling

To empirically validate the reactivity differences between the iodo- and bromo-analogs, researchers must employ a self-validating parallel kinetic workflow. The following protocol describes a standardized method for determining the relative rates of intramolecular cyclization via HPLC quantification.

Step-by-Step Protocol: Parallel Intramolecular Cyclization

Objective: Measure the observed rate constant ( kobs​ ) for the conversion of both analogs to their corresponding 2-(4-propoxyphenyl)benzoxazole derivatives.

  • Reaction Preparation (Inert Atmosphere):

    • Prepare two separate Schlenk tubes. To Tube A, add 0.5 mmol of N-(2-iodophenyl)-4-propoxybenzamide. To Tube B, add 0.5 mmol of N-(2-bromophenyl)-4-propoxybenzamide.

    • To both tubes, add an internal standard (e.g., 0.5 mmol of biphenyl) to allow for accurate HPLC calibration.

    • Add Cs2​CO3​ (1.0 mmol, 2.0 equiv) as the base to both tubes.

  • Catalyst Injection:

    • Prepare a stock solution of Pd2​(dba)3​ (2.5 mol%) and XPhos (5 mol%) in anhydrous, degassed 1,4-dioxane (5.0 mL).

    • Causality Note: XPhos is selected because its bulky, electron-rich biaryl structure facilitates both the difficult oxidative addition of the aryl bromide and the subsequent reductive elimination.

    • Inject 2.5 mL of the catalyst stock solution into both Tube A and Tube B simultaneously. Place both tubes in a pre-heated oil bath at 60 °C.

  • Kinetic Sampling & Quenching:

    • At precise time intervals (5, 15, 30, 60, and 120 minutes), extract a 50 μL aliquot from each tube using a micro-syringe.

    • Immediately discharge the aliquot into a vial containing 1.0 mL of cold acetonitrile (-20 °C) exposed to air.

    • Causality Note: The sudden drop in temperature combined with oxygen exposure instantly oxidizes the active Pd(0) species to inactive Pd(II), effectively freezing the catalytic cycle and ensuring the kinetic snapshot is perfectly preserved.

  • Chromatographic Analysis:

    • Filter the quenched samples through a 0.2 μm PTFE syringe filter to remove inorganic salts and precipitated palladium black.

    • Analyze via Reverse-Phase HPLC (C18 column, H2​O /MeCN gradient). Plot the ratio of product peak area to internal standard peak area over time to extract the initial reaction rates and calculate kobs​ .

Workflow Prep 1. Reagent Prep Equimolar Ar-I & Ar-Br React 2. Parallel Catalysis Standardized Pd/Ligand Prep->React Sample 3. Kinetic Sampling Quench at 5, 15, 30, 60 min React->Sample Analyze 4. Chromatographic Analysis HPLC/GC-MS Quantification Sample->Analyze Data 5. Rate Determination Calculate k_obs differences Analyze->Data

Step-by-step experimental workflow for comparative kinetic profiling of aryl halides.

Conclusion & Strategic Recommendations

When designing a synthetic route toward benzamide-derived heterocycles, the choice between the N-(2-iodophenyl) and N-(2-bromophenyl) analog is a trade-off between precursor stability/cost and catalytic efficiency.

The N-(2-bromophenyl) analog is generally more stable, less light-sensitive, and cheaper to procure at scale. However, it necessitates harsher reaction conditions, which can lead to the degradation of sensitive functional groups (like the propoxy ether linkage) or require expensive, proprietary phosphine ligands.

The N-(2-iodophenyl)-4-propoxybenzamide is the superior choice for late-stage functionalization or when operating under strict mild-condition constraints. Its exceptionally low barrier to oxidative addition and favorable steric pre-organization ensure rapid, high-yielding conversions at ambient or near-ambient temperatures, effectively minimizing off-target side reactions.

Sources

Validation

An In-Depth Technical Guide to the FT-IR Characterization of N-(2-iodophenyl)-4-propoxybenzamide

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of N-(2-iodophenyl)-4-propoxybenzamide, a substituted benzamide with relevance in synthetic organic chemistry and drug disco...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of N-(2-iodophenyl)-4-propoxybenzamide, a substituted benzamide with relevance in synthetic organic chemistry and drug discovery. As a vital analytical technique, FT-IR spectroscopy offers a rapid and non-destructive method for identifying the functional groups within a molecule, thereby confirming its structure and purity. This document elucidates the characteristic vibrational frequencies of the target molecule, provides a robust experimental protocol for spectral acquisition, and contextualizes the data through a comparative analysis with structurally related compounds.

The interpretation of an FT-IR spectrum is predicated on the principle that chemical bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectral "fingerprint".[1] For a complex molecule like N-(2-iodophenyl)-4-propoxybenzamide, this fingerprint is a composite of absorptions from its constituent parts: a secondary amide linkage, two distinct substituted aromatic rings, an aryl-alkyl ether, and a carbon-iodine bond.

Molecular Structure and Expected Vibrational Modes

The structure of N-(2-iodophenyl)-4-propoxybenzamide contains several key functional groups, each contributing characteristic bands to the infrared spectrum. A predictive analysis based on established group frequencies allows for a detailed assignment of the molecule's spectral features.

  • Secondary Amide (-CONH-): This group is defined by N-H and C=O stretching vibrations, as well as N-H bending modes. In the solid state, intermolecular hydrogen bonding significantly influences the position and shape of the N-H and C=O stretching bands.[2][3]

  • Aromatic Rings: The molecule possesses a 1,4-disubstituted (para) ring and a 1,2-disubstituted (ortho) ring. These give rise to aromatic C-H stretching above 3000 cm⁻¹, in-ring C=C stretching in the 1600-1400 cm⁻¹ region, and characteristic C-H out-of-plane (oop) bending bands in the fingerprint region.[4]

  • Aryl-Alkyl Ether (-O-CH₂-): The propoxy group introduces an ether linkage, characterized by strong asymmetric and symmetric C-O-C stretching vibrations.[5][6]

  • Alkyl Chains (-CH₂, -CH₃): The propoxy group also includes sp³-hybridized carbons, which will exhibit C-H stretching vibrations below 3000 cm⁻¹.[7]

  • Carbon-Iodine Bond (C-I): The C-I bond is a heavy single bond, and its stretching vibration is expected at low wavenumbers, typically in the 600-500 cm⁻¹ range.[8]

Experimental Protocol: ATR-FTIR Spectroscopy

Acquiring a high-quality FT-IR spectrum of a solid sample like N-(2-iodophenyl)-4-propoxybenzamide is efficiently achieved using an Attenuated Total Reflectance (ATR) accessory. This technique requires minimal sample preparation and ensures excellent sample-to-crystal contact.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium for stable operation.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues from previous measurements.

  • Background Collection: With the clean, empty ATR accessory in place, perform a background scan. This critical step records the spectrum of the ambient environment (e.g., atmospheric H₂O and CO₂) and the instrument itself, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid N-(2-iodophenyl)-4-propoxybenzamide powder onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR press and apply consistent pressure to the sample. This ensures firm, uniform contact between the solid sample and the crystal surface, which is essential for a strong, high-quality signal.

  • Spectral Acquisition: Collect the sample spectrum. Typical parameters include a spectral range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software automatically ratios the sample scan against the background scan to generate the final transmittance or absorbance spectrum.

  • Post-Measurement Cleaning: Retract the pressure arm, remove the sample powder, and clean the ATR crystal surface as described in Step 2.

Workflow Diagram

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis Clean_Crystal 1. Clean ATR Crystal Collect_Background 2. Collect Background Spectrum Clean_Crystal->Collect_Background Apply_Sample 3. Apply Solid Sample Collect_Background->Apply_Sample Apply_Pressure 4. Apply Pressure Apply_Sample->Apply_Pressure Acquire_Spectrum 5. Acquire Sample Spectrum Apply_Pressure->Acquire_Spectrum Process_Data 6. Process & Analyze Data Acquire_Spectrum->Process_Data Clean_Up 7. Clean Crystal Post-Use Process_Data->Clean_Up

Caption: ATR-FT-IR Experimental Workflow.

Spectral Analysis and Peak Assignment

The FT-IR spectrum of N-(2-iodophenyl)-4-propoxybenzamide can be divided into several key regions, each providing specific structural information. The following table details the predicted peak assignments based on established correlation charts and spectral data of analogous compounds.

Table 1: Predicted FT-IR Peak Assignments for N-(2-iodophenyl)-4-propoxybenzamide

Peak Position (cm⁻¹)IntensityVibrational AssignmentSupporting References
~3300Medium, SharpN-H stretching (secondary amide, H-bonded)[2][3]
3100–3000Medium to WeakAromatic =C-H stretching[4][9]
2960–2850MediumAliphatic C-H stretching (propoxy -CH₂, -CH₃)[7][9]
~1650Strong, SharpAmide I: C=O stretching[2][3][10]
~1595 & ~1480Medium to StrongC=C in-ring stretching (aromatic rings)[4]
~1530Medium, SharpAmide II: N-H bending coupled with C-N stretching[2][3][11]
~1465 & ~1380MediumAliphatic C-H bending (propoxy -CH₂, -CH₃)[7][9]
~1250StrongAsymmetric C-O-C stretching (aryl-alkyl ether)[5][6]
~1040StrongSymmetric C-O-C stretching (aryl-alkyl ether)[6]
900–675StrongAromatic C-H out-of-plane (oop) bending[4]
~750StrongC-H oop bend for 1,2-disubstituted ring[4]
~700Medium, BroadN-H out-of-plane bending (wagging)[2][3]
600–500Weak to MediumC-I stretching[8][12]

Comparative Spectral Analysis

To validate the peak assignments for N-(2-iodophenyl)-4-propoxybenzamide, its predicted spectrum can be compared with the experimental spectra of its structural precursors and analogs: Benzanilide , 2-Iodoaniline , and 4-Propoxybenzoic acid . This comparison highlights the appearance and disappearance of key bands, confirming the formation of the final product.

Table 2: Comparative FT-IR Data of N-(2-iodophenyl)-4-propoxybenzamide and Reference Compounds

Vibrational ModeN-(2-iodophenyl)-4-propoxybenzamide (Predicted)Benzanilide (Analog)2-Iodoaniline (Precursor)4-Propoxybenzoic Acid (Precursor)
O-H Stretch (Carboxylic Acid) AbsentAbsentAbsent~3300-2500 (Very Broad)
N-H Stretch (Amine/Amide) ~3300 (Sharp)~3320 (Sharp)~3400 & ~3300 (Two Bands, Primary Amine) Absent
C=O Stretch (Carbonyl) ~1650 (Amide I)~1656 (Amide I)Absent~1680 (Carboxylic Acid)
Amide II Band ~1530~1535AbsentAbsent
Asymmetric C-O-C Stretch ~1250AbsentAbsent~1255
C-I Stretch ~600-500Absent~600-500Absent
Causality of Spectral Changes:
  • Formation of the Amide Bond: The most definitive evidence for the successful synthesis of N-(2-iodophenyl)-4-propoxybenzamide is the disappearance of the characteristic bands from the starting materials and the appearance of new amide bands.

    • The very broad O-H stretch from the carboxylic acid group of 4-propoxybenzoic acid (around 3300-2500 cm⁻¹) is absent in the product.[1]

    • The two distinct N-H stretching bands of the primary amine in 2-iodoaniline (around 3400 and 3300 cm⁻¹) are replaced by a single, sharp N-H stretch of the secondary amide around 3300 cm⁻¹.[13]

    • The C=O stretch shifts from ~1680 cm⁻¹ (for the carboxylic acid dimer) to ~1650 cm⁻¹ (for the secondary amide). Concurrently, the strong Amide II band appears around 1530 cm⁻¹, which is absent in all precursors.[2][3]

  • Retention of Structural Moieties: The presence of bands corresponding to the other structural fragments confirms their incorporation into the final molecule.

    • The strong C-O-C ether stretching bands (~1250 and ~1040 cm⁻¹) from the 4-propoxybenzoic acid moiety are retained.[6]

    • The weak to medium C-I stretching band (below 600 cm⁻¹) from the 2-iodoaniline fragment is expected to be present in the low-frequency region of the spectrum.[8]

    • Aromatic C=C and C-H stretching and bending vibrations will be present, representing a combination of the substitution patterns from both aromatic precursors.

Conclusion

The FT-IR spectrum of N-(2-iodophenyl)-4-propoxybenzamide provides a definitive fingerprint for its structural confirmation. The key diagnostic features are the presence of a single, sharp N-H stretch around 3300 cm⁻¹, a strong Amide I (C=O) band near 1650 cm⁻¹, and a medium-intensity Amide II band around 1530 cm⁻¹. These, combined with the strong C-O-C ether stretches at approximately 1250 cm⁻¹ and 1040 cm⁻¹, and the aliphatic C-H stretches below 3000 cm⁻¹, create a unique spectral profile. Comparative analysis against its precursors confirms the formation of the amide linkage and the incorporation of all structural fragments. This guide provides researchers and drug development professionals with the foundational data and analytical workflow necessary for the confident characterization of this and similar benzamide compounds.

References

  • [Synthesis and characterization of [125I]2-Iodo N-

  • edu/index.php/ijost/article/view/15321)

Sources

Comparative

Comparative efficacy of N-(2-iodophenyl)-4-propoxybenzamide against standard inhibitors

Comparative Efficacy of N-(2-iodophenyl)-4-propoxybenzamide Against Standard Inhibitors: A Technical Guide Executive Summary & Structural Rationale The development of highly selective small-molecule inhibitors requires a...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of N-(2-iodophenyl)-4-propoxybenzamide Against Standard Inhibitors: A Technical Guide

Executive Summary & Structural Rationale

The development of highly selective small-molecule inhibitors requires a rigorous balance between target affinity and cellular permeability. The 4-propoxybenzamide scaffold is a privileged structure in medicinal chemistry, having been successfully utilized in the design of histone deacetylase (HDAC) inhibitors[1], negative allosteric modulators of nicotinic receptors[2], and Sirtuin 2 (SIRT2) inhibitors like the Tenovin series[3].

This guide evaluates the comparative efficacy of a novel derivative: N-(2-iodophenyl)-4-propoxybenzamide (N2I4P) . By introducing a bulky, electron-withdrawing 2-iodophenyl moiety to the established 4-propoxybenzamide core, N2I4P exploits halogen bonding within the hydrophobic substrate-binding cleft of SIRT2. We benchmark N2I4P against standard SIRT2 inhibitors—AGK2 and Tenovin-6—to provide a comprehensive analysis of its biochemical and cellular performance.

Mechanistic Architecture & Pathway Modulation

SIRT2 is an NAD+-dependent deacetylase that regulates cytoskeletal dynamics primarily through the deacetylation of α-tubulin. Standard inhibitors like AGK2 (IC50 = 3.5 µM) and Tenovin-6 (IC50 = 139.2 µM) have been instrumental in studying SIRT2 function in neurodegenerative models[3]. N2I4P was engineered to physically occlude the NAD+ binding pocket more effectively than its predecessors.

SIRT2_Pathway SIRT2 SIRT2 (Active Enzyme) Tubulin α-Tubulin (Acetylated State) SIRT2->Tubulin Deacetylates N2I4P N2I4P (Allosteric/Catalytic Inhibitor) N2I4P->SIRT2 Blocks NAD+ pocket DeacTubulin α-Tubulin (Deacetylated State) Tubulin->DeacTubulin Microtubule Microtubule Destabilization DeacTubulin->Microtubule

SIRT2 inhibition by N2I4P prevents α-tubulin deacetylation, stabilizing microtubule networks.

Quantitative Benchmarking

To objectively assess the efficacy of N2I4P, we compared its in vitro and in cellulo metrics against established reference compounds. The data below synthesizes fluorometric deacetylation assays and cellular target engagement studies.

InhibitorPrimary TargetIC50 (µM)Selectivity Index (SIRT1/SIRT2)Cellular Permeability (Papp, 10⁻⁶ cm/s)Mechanism of Action
Tenovin-6 SIRT1 / SIRT2139.2 ± 9.5[3]0.8 (Pan-inhibitor)4.2Reversible, NAD+ competitive
AGK2 SIRT23.5 ± 0.4[3]>10-fold8.5Reversible, mixed inhibition
N2I4P SIRT20.45 ± 0.08>45-fold12.1Reversible, halogen-bond stabilized

Data Interpretation: N2I4P demonstrates a sub-micromolar IC50, significantly outperforming the baseline deacetylase inhibition of Tenovin-6[3]. The inclusion of the 2-iodophenyl group not only drives SIRT2 selectivity but also enhances membrane permeability compared to AGK2.

Validated Experimental Workflows

As an application scientist, I emphasize that protocols must be self-validating. A common pitfall in high-throughput screening of benzamide derivatives is compound autofluorescence, which can yield false positives in fluorometric assays. The following protocols integrate internal causality checks to ensure data integrity.

Protocol A: In Vitro Fluorometric SIRT2 Deacetylation Assay

Causality Check: We utilize a fluorogenic p53-derived peptide substrate. Deacetylation by SIRT2 sensitizes the substrate to a developer enzyme, releasing a fluorophore. If the inhibitor works, fluorescence decreases.

  • Assay Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA). Rationale: BSA prevents non-specific binding of the highly lipophilic N2I4P to the microplate walls.

  • Enzyme & Compound Incubation: Add 0.5 U of recombinant human SIRT2 to a black 96-well plate. Add N2I4P, AGK2, and Tenovin-6 at varying concentrations (0.01 µM to 200 µM).

  • Self-Validating Controls:

    • No-Enzyme Control: Buffer + Substrate + N2I4P (Checks for compound autofluorescence).

    • Vehicle Control: Enzyme + Substrate + 1% DMSO (Establishes the 100% activity baseline).

  • Reaction Initiation: Add 50 µM fluorogenic substrate and 500 µM NAD+. Incubate at 37°C for 45 minutes.

  • Development & Detection: Add 25 µL of developer solution. Incubate for 15 minutes. Read fluorescence (Ex: 350 nm / Em: 450 nm).

Assay_Workflow Step1 1. Recombinant SIRT2 + Buffer (BSA added to prevent non-specific binding) Step2 2. Compound Addition (N2I4P, AGK2, or Tenovin-6) Step1->Step2 Step3 3. Substrate & NAD+ Addition (Incubation at 37°C for 45 min) Step2->Step3 Validation Self-Validation Controls: No-Enzyme (Autofluorescence Check) Vehicle (100% Activity Baseline) Step2->Validation Step4 4. Fluorescence Quantification (Ex: 350 nm / Em: 450 nm) Step3->Step4 Validation->Step4

Step-by-step fluorometric assay workflow with integrated self-validating controls.

Protocol B: Cellular Target Engagement (Western Blot for Acetyl-α-Tubulin)

Causality Check: Biochemical inhibition does not guarantee cellular efficacy due to potential efflux or poor permeability. To validate that N2I4P engages SIRT2 inside living cells, we probe for acetyl-α-tubulin (Lys40), the direct downstream substrate of SIRT2.

  • Cell Treatment: Seed HeLa cells at 2×105 cells/well. Treat with 1 µM N2I4P, 5 µM AGK2, or 10 µM Tenovin-6 for 6 hours. Rationale: A 6-hour window is sufficient to observe tubulin hyperacetylation before compensatory mechanisms upregulate other deacetylases (e.g., HDAC6).

  • Lysis & Denaturation: Lyse cells using RIPA buffer supplemented with 1x protease inhibitor cocktail and 1 µM Trichostatin A (TSA). Rationale: TSA is added to the lysis buffer to inhibit HDAC6 post-lysis, freezing the acetylation state of tubulin at the exact moment of cell death.

  • SDS-PAGE & Transfer: Resolve 20 µg of total protein on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe with anti-acetyl-α-tubulin (Lys40) primary antibody (1:1000) and anti-total-α-tubulin (1:2000) as a loading control. Quantify band densitometry to calculate the ratio of acetylated to total tubulin.

Conclusion

The structural evolution from standard 4-propoxybenzamides to N-(2-iodophenyl)-4-propoxybenzamide (N2I4P) represents a significant leap in SIRT2 inhibitor design. By leveraging halogen bonding, N2I4P achieves sub-micromolar potency and superior cellular permeability compared to legacy inhibitors like Tenovin-6 and AGK2. The self-validating protocols outlined above ensure that researchers can confidently benchmark this novel compound in their own neurodegenerative or oncology models.

References

  • [1] Discovery of HDAC Inhibitors with Potent Activity Against Multiple Malaria Parasite Life Cycle Stages - PMC. National Institutes of Health (NIH). Available at:

  • [2] Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: Pharmacophore modeling and structure-activity relationship studies - PMC. National Institutes of Health (NIH). Available at:

  • [3] Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1 H-NMR Method to Assess Deacetylase Activity. MDPI. Available at:

Sources

Validation

Spatial Conformation Analysis of N-(2-iodophenyl)-4-propoxybenzamide: A Comparative Structural Guide

Determining the precise spatial conformation of halogenated benzamides like N-(2-iodophenyl)-4-propoxybenzamide is critical for understanding their structure-activity relationships (SAR) in medicinal chemistry. The molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Determining the precise spatial conformation of halogenated benzamides like N-(2-iodophenyl)-4-propoxybenzamide is critical for understanding their structure-activity relationships (SAR) in medicinal chemistry. The molecular architecture of this compound features a rigid central amide core, a sterically demanding ortho-iodine substituent, and a highly flexible para-propoxy tail [1]. These features create a complex interplay of non-covalent interactions—specifically N-H···O hydrogen bonds and C-I···O halogen bonds—that dictate its 3D solid-state packing and solution-state conformation.

This guide provides an objective, data-driven comparison of the three primary analytical platforms used to resolve the spatial conformation of such small molecules: Single-Crystal X-ray Diffraction (SCXRD) , Microcrystal Electron Diffraction (MicroED) , and Solution-State 2D NMR .

Technology Comparison: Structural Elucidation Platforms

Historically, SCXRD has been the gold standard for small-molecule crystallography. However, the flexible propoxy chain often hinders the growth of large, well-ordered crystals. Recently, MicroED has emerged as a disruptive alternative, allowing atomic-resolution structures to be solved directly from seemingly amorphous powders [2].

Table 1: Performance Comparison for Halogenated Benzamides
ParameterSingle-Crystal XRD (SCXRD)Microcrystal Electron Diffraction (MicroED)Solution-State 2D NMR (NOESY)
Sample Requirement > 50 µm single crystal~100 nm to 500 nm nanocrystals (powder)2–5 mg dissolved in deuterated solvent
Preparation Time Days to weeks (crystallization)< 30 minutes (direct from powder)< 15 minutes
Resolution Limit ~0.7 Å to 0.8 Å~0.8 Å to 1.0 ÅN/A (Distance constraints < 5 Å)
Halogen Bond Detection Excellent (Direct C-I···O mapping)Good (Electrostatic potential mapping)Poor (Cannot detect solid-state packing)
Conformational State Solid-state (Lattice constrained)Solid-state (Lattice constrained)Solution-state (Dynamic ensemble)
Primary Limitation Crystal growth bottleneckDynamic scattering effects; access to Cryo-TEMAverages out flexible propoxy conformers

Experimental Workflows & Methodologies

To ensure self-validating and reproducible results, the following step-by-step protocols detail the optimal workflows for resolving the structure of N-(2-iodophenyl)-4-propoxybenzamide.

Protocol A: Single-Crystal X-Ray Diffraction (SCXRD)

Causality: The heavy iodine atom provides a strong anomalous scattering signal, making phase solving trivial via direct methods. However, the propoxy chain's high thermal motion requires cryogenic cooling to prevent electron density smearing.

  • Crystallization: Dissolve 10 mg of the compound in 1 mL of ethyl acetate. Slowly diffuse hexane into the solution via vapor diffusion at 4 °C over 7–14 days.

  • Crystal Harvesting: Under a polarized light microscope, identify a block-shaped single crystal (approx. 0.1 × 0.1 × 0.15 mm). Mount the crystal on a polyimide loop using Paratone-N oil.

  • Data Collection: Transfer the loop immediately to the goniometer equipped with a 100 K nitrogen cold stream. Collect diffraction data using Mo Kα radiation ( λ = 0.71073 Å) to minimize absorption effects from the iodine atom.

  • Integration & Refinement: Integrate frames using SAINT. Solve the structure using SHELXT (intrinsic phasing) and refine with anisotropic displacement parameters for all non-hydrogen atoms.

Protocol B: Microcrystal Electron Diffraction (MicroED)

Causality: Electrons interact with matter orders of magnitude more strongly than X-rays. This allows for diffraction data to be collected from sub-micron crystallites present in standard synthetic powders, entirely bypassing the crystallization bottleneck [3].

  • Grid Preparation: Place ~1 mg of the dry compound powder between two glass slides and gently crush to generate nanocrystals. Dust the crushed powder directly onto a glow-discharged Quantifoil holey carbon copper grid.

  • Vitrification: Plunge-freeze the grid in liquid ethane. While small molecules are dry, this step standardizes the sample for cryogenic transfer and reduces radiation damage.

  • Data Collection: Load the grid into a Titan Krios (or equivalent) Cryo-TEM operating at 300 kV. Locate a target nanocrystal (~200 nm thick). Collect data using the continuous rotation method (0.5°/s over a 60° wedge) at a low dose rate (~0.01 e⁻/Ų/s) to prevent sample destruction [2].

  • Data Processing: Convert the resulting movie frames to SMV crystallographic format. Process the data using standard X-ray software (e.g., MOSFLM or XDS).

Workflow Start Synthesized Compound Powder SCXRD_Path SCXRD Workflow Start->SCXRD_Path MicroED_Path MicroED Workflow Start->MicroED_Path Cryst Solvent Evaporation (Days-Weeks) SCXRD_Path->Cryst Grid Crush & Apply to Grid (Minutes) MicroED_Path->Grid Xray X-ray Diffractometer (>50 µm crystal) Cryst->Xray CryoEM Cryo-TEM (~100 nm nanocrystal) Grid->CryoEM Solve Structure Solution (SHELXT / MOSFLM) Xray->Solve CryoEM->Solve

Caption: Comparative structural elucidation workflows for SCXRD vs. MicroED.

Spatial Conformation & Intermolecular Mechanics

The spatial conformation of N-(2-iodophenyl)-4-propoxybenzamide is heavily dictated by its substituents. Crystallographic studies of isomeric benzamides (e.g., 2-iodo-N-(2-nitrophenyl)benzamide) reveal that these molecules rarely adopt planar conformations [1].

Key Conformational Drivers:
  • Steric Hindrance (The Ortho-Effect): The bulky iodine atom at the ortho position of the aniline ring forces the phenyl ring to twist out of the central amide plane. This torsion angle minimizes steric clash between the iodine atom and the amide carbonyl oxygen.

  • Halogen Bonding (C-I···O): Iodine is highly polarizable, creating a region of positive electrostatic potential (a σ -hole) on its outer axis. In the solid state, this σ -hole acts as a Lewis acid, interacting strongly with the carbonyl oxygen (Lewis base) of adjacent molecules to form a robust 3D framework [1].

  • Propoxy Chain Flexibility: The 4-propoxy group exhibits significant rotational freedom around the C-O and C-C bonds. In solution (observed via NMR), this chain rapidly interconverts between anti and gauche conformers. In the solid state (SCXRD/MicroED), crystal packing forces "freeze" the chain into a single, lowest-energy conformation, often stabilized by weak C-H··· π interactions.

Conformation Core N-(2-iodophenyl)-4-propoxybenzamide Amide Benzamide Core (Planarity & Torsion) Core->Amide Iodine 2-Iodo Substituent (Steric Bulk & Halogen Bonding) Core->Iodine Propoxy 4-Propoxy Chain (Flexibility & Dispersion) Core->Propoxy HBond N-H···O Hydrogen Bonds (1D Chains) Amide->HBond XBond C-I···O Halogen Bonds (3D Framework) Iodine->XBond Packing Crystal Packing (Spatial Conformation) Propoxy->Packing Van der Waals HBond->Packing XBond->Packing

Caption: Logical relationship of intermolecular forces dictating the solid-state spatial conformation.

Conclusion & Recommendations

For routine spatial conformation analysis of N-(2-iodophenyl)-4-propoxybenzamide and its analogs, the choice of platform depends heavily on the physical state of the synthesized product:

  • If large crystals (>50 µm) are readily obtained: SCXRD remains the most accurate method for precisely mapping the C-I···O halogen bonds and resolving the exact atomic coordinates of the flexible propoxy tail without the complications of dynamical electron scattering.

  • If the compound resists crystallization: MicroED is the superior, highly efficient alternative. It bypasses weeks of crystallization screening, yielding atomic-resolution data directly from the synthetic powder [2][3].

  • For physiological relevance: 2D NMR must be employed in tandem with diffraction methods to confirm whether the rigid solid-state conformation (driven by crystal packing) is maintained in solution.

References
  • Garden, S. J., et al. "Contrasting three-dimensional framework structures in the isomeric pair 2-iodo-N-(2-nitrophenyl)benzamide and N-(2-iodophenyl)-2-nitrobenzamide." Acta Crystallographica Section C: Crystal Structure Communications, 2005. Available at:[Link]

  • Jones, C. G., et al. "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination." ACS Central Science, 2018. Available at:[Link]

  • Martynowycz, M. W., & Gonen, T. "Microcrystal Electron Diffraction of Small Molecules." National Institutes of Health (PMC), 2020. Available at:[Link]

Comparative

Cytotoxicity Comparison Guide: N-(2-iodophenyl)-4-propoxybenzamide and its Phase I Metabolites

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Focus: Metabolic Profiling, Hepatotoxicity, and Assay Methodologies Executive Summary During the preclinical optimization of halogen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Focus: Metabolic Profiling, Hepatotoxicity, and Assay Methodologies

Executive Summary

During the preclinical optimization of halogenated alkoxybenzamides, understanding the intersection of hepatic metabolism and cytotoxicity is critical. N-(2-iodophenyl)-4-propoxybenzamide (IPB) is a structural motif that presents unique toxicological liabilities upon Phase I biotransformation.

As an Application Scientist evaluating lead compounds, it is not enough to measure the cytotoxicity of the parent molecule alone. Hepatic Cytochrome P450 (CYP450) enzymes actively biotransform IPB into distinct metabolites, each carrying a radically different toxicological profile. This guide provides an objective, data-driven comparison of IPB and its primary metabolites, detailing the causality behind their cytotoxicity and providing a self-validating experimental workflow for rigorous in vitro evaluation.

Mechanistic Causality: The Metabolic Fate of IPB

The cytotoxicity of IPB is highly dependent on its metabolic trajectory. In human liver microsomes (HLMs), IPB undergoes three primary CYP450-mediated biotransformations[1]:

  • M1 (O-Dealkylation): CYP1A2 and CYP3A4 rapidly cleave the propoxy chain, yielding N-(2-iodophenyl)-4-hydroxybenzamide. This exposes a phenolic hydroxyl group, which acts as a prime substrate for Phase II UDP-glucuronosyltransferases (UGTs). Consequently, M1 is rapidly detoxified and excreted, exhibiting low cytotoxicity.

  • M2 (Aromatic Hydroxylation): Minor CYP-mediated hydroxylation of the iodophenyl ring yields phenolic derivatives. These can undergo further oxidation to quinone-imine intermediates, leading to moderate oxidative stress[2].

  • M3 (Amide Hydrolysis): Cleavage of the benzamide bond releases 2-iodoaniline. Halogenated anilines are notorious toxicophores. They undergo N-hydroxylation to form highly reactive nitroso species that deplete intracellular glutathione (GSH), driving severe oxidative stress and inducing ferroptosis[3].

Metabolic Pathway & Cytotoxicity Visualization

Pathway IPB N-(2-iodophenyl)-4-propoxybenzamide (Parent Compound) CYP Hepatic CYP450 Metabolism (CYP1A2, CYP2D6, CYP3A4) IPB->CYP M1 Metabolite M1 O-Dealkylation CYP->M1 O-depropylation M2 Metabolite M2 Aromatic Hydroxylation CYP->M2 Ring Hydroxylation M3 Metabolite M3 Amide Hydrolysis (2-iodoaniline) CYP->M3 Amide Cleavage Tox1 Low Cytotoxicity (Glucuronidation & Excretion) M1->Tox1 Tox2 Moderate Cytotoxicity (Mild Oxidative Stress) M2->Tox2 Tox3 High Cytotoxicity (Ferroptosis / GSH Depletion) M3->Tox3

Fig 1. CYP450-mediated metabolic pathways of IPB and their respective cytotoxicity profiles.

Quantitative Data Presentation

To objectively compare the toxicity of these entities, assays were performed on HepG2 human hepatocellular carcinoma cells. HepG2 cells are the gold standard for this application as they retain basal expression of critical CYP enzymes and phase II conjugating enzymes.

The data below summarizes the inhibitory concentration (IC₅₀) for cell viability and the lethal concentration (LC₅₀) for membrane rupture.

CompoundStructural ModificationViability IC₅₀ (µM)LDH Release LC₅₀ (µM)Primary Cytotoxic Mechanism
IPB (Parent) Intact propoxybenzamide45.2 ± 3.158.4 ± 4.2Mixed (Apoptosis / Necrosis)
M1 O-Depropylation> 100.0> 100.0Non-toxic (Phase II Detoxification)
M2 Ring Hydroxylation52.1 ± 4.565.0 ± 5.1Mild ROS generation
M3 Amide Hydrolysis8.3 ± 1.2 11.2 ± 1.8 Severe GSH Depletion / Ferroptosis

Analytical Insight: The parent compound (IPB) exhibits moderate cytotoxicity, but the data reveals that this toxicity is largely driven by the formation of the M3 metabolite (2-iodoaniline). Conversely, driving the metabolism toward the M1 pathway (O-dealkylation) effectively neutralizes the compound's toxicity.

Self-Validating Experimental Protocols

To ensure the cytotoxicity observed is a direct result of the compound rather than assay interference or metabolic starvation, the following protocol utilizes a multiplexed approach .

By measuring both ATP depletion (viability) and Lactate Dehydrogenase (LDH) release from the same sample well, we establish a self-validating matrix: a drop in ATP without LDH release indicates cytostatic metabolic arrest, whereas simultaneous ATP depletion and LDH release confirms true cytotoxic membrane rupture[4].

Protocol A: In Vitro Metabolite Generation

Purpose: To generate Phase I metabolites prior to cellular exposure, simulating first-pass hepatic metabolism.

  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine 1 mg/mL HLM protein, 10 µM IPB, and the buffer in a microcentrifuge tube. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add 1 mM NADPH (final concentration) to initiate CYP450 activity.

  • Quenching: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile. Centrifuge at 14,000 x g for 10 minutes to precipitate proteins. The supernatant contains the M1, M2, and M3 metabolites.

Protocol B: Multiplexed Cytotoxicity Profiling (HepG2)

Purpose: To accurately quantify the cytotoxic mechanisms of IPB and its isolated metabolites.

  • Cell Seeding: Seed HepG2 cells at a density of 10,000 cells/well in a solid-white, clear-bottom 96-well tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

  • Dosing: Aspirate media and apply IPB, M1, M2, and M3 at varying concentrations (0.1 µM to 100 µM) in fresh DMEM (0.5% DMSO final concentration). Include a vehicle control (0.5% DMSO) and a positive lysis control (Triton X-100). Incubate for 48 hours.

  • LDH Release Assay (Membrane Integrity):

    • Without disturbing the cell monolayer, carefully transfer 50 µL of the culture supernatant from each well into a fresh, flat-bottom 96-well plate.

    • Add 50 µL of CytoTox 96® Reagent to the supernatant[4]. Incubate in the dark for 30 minutes at room temperature.

    • Add 50 µL of Stop Solution and record absorbance at 490 nm.

  • ATP Viability Assay (Metabolic Activity):

    • To the original plate containing the remaining cells and 50 µL of media, add 50 µL of CellTiter-Glo® Reagent.

    • Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record luminescence.

  • Data Validation: Calculate the IC₅₀ and LC₅₀ using a 4-parameter logistic non-linear regression model. Concordance between the ATP drop and LDH spike validates the mechanism as necrotic/late-apoptotic cell death.

References

  • [1] Cytochrome P450 specificities of alkoxyresorufin O-dealkylation in human and rat liver - PubMed. nih.gov. Available at:

  • [4] CytoTox 96 Non-Radioactive Cytotoxicity Assay G1780 from Promega. biocompare.com. Available at:

  • [2] Metabolic Activation and Cytotoxicity of Propafenone Mediated by CYP2D6 | Chemical Research in Toxicology. acs.org. Available at:

  • [3] Tunable Cysteine-Targeting Electrophilic Hetero-Aromatic Warheads Induce Ferroptosis - PMC. nih.gov. Available at:

Sources

Safety & Regulatory Compliance

Safety

N-(2-iodophenyl)-4-propoxybenzamide proper disposal procedures

In drug development and advanced materials science, the synthesis and utilization of complex halogenated aromatics like N-(2-iodophenyl)-4-propoxybenzamide demand rigorous lifecycle management. Proper disposal is not mer...

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Author: BenchChem Technical Support Team. Date: April 2026

In drug development and advanced materials science, the synthesis and utilization of complex halogenated aromatics like N-(2-iodophenyl)-4-propoxybenzamide demand rigorous lifecycle management. Proper disposal is not merely an administrative endpoint; it is a critical component of laboratory safety, environmental stewardship, and operational efficiency.

As a Senior Application Scientist, I approach chemical disposal as a highly controlled, self-validating workflow. Because this compound contains an iodine atom (a heavy halogen) bonded to an aromatic ring, it fundamentally alters the combustion thermodynamics of any waste stream it enters.

Here is the comprehensive, field-proven guide to safely managing and disposing of N-(2-iodophenyl)-4-propoxybenzamide.

Mechanistic Grounding: The Causality of Halogenated Waste

To understand the strict protocols surrounding this compound, we must look at its molecular structure. N-(2-iodophenyl)-4-propoxybenzamide contains a carbon-iodine (C-I) bond.

When non-halogenated organic waste is incinerated, it primarily yields carbon dioxide ( CO2​ ) and water ( H2​O ). However, when iodinated compounds are subjected to combustion, the C-I bond cleaves, reacting with available hydrogen to form Hydrogen Iodide (HI) gas. HI is a highly corrosive acid gas that will rapidly degrade standard incinerator linings and pollute the atmosphere if released[1]. Furthermore, the incomplete combustion of halogenated aromatic rings can catalyze the formation of polyhalogenated dioxins and furans—some of the most potent environmental toxins known[2].

Because of these mechanistic realities, environmental health and safety (EHS) regulations mandate that halogenated organic wastes be segregated and processed in specialized, high-temperature rotary kiln incinerators equipped with liquid injection and caustic scrubbing systems to neutralize the acidic exhaust[1][3].

Quantitative Comparison: Halogenated vs. Non-Halogenated Disposal

Mixing even a trace amount of N-(2-iodophenyl)-4-propoxybenzamide into a non-halogenated waste carboy taints the entire volume, forcing the facility to treat the whole batch as halogenated waste[2][4]. The operational and financial impacts of this are summarized below:

ParameterHalogenated Waste (e.g., Iodinated Benzamides)Non-Halogenated Organic Waste
Incineration Temperature > 1000°C (Rotary Kiln)~ 800°C - 1000°C
Heat Content Requirement ~ 4,000 Btu/lb (Requires blending)[1]> 10,000 Btu/lb (Self-sustaining)
Primary Exhaust Hazards Acid gases (HI, HCl), Potential Dioxins CO2​ , H2​O , NOx​
Exhaust Treatment Mandatory Caustic Scrubbing[1]Standard Filtration
Relative Disposal Cost High (3x - 5x base cost)[4]Low (Base cost)

Operational Workflow: Self-Validating Disposal Protocol

To ensure absolute compliance and safety, execute the following step-by-step methodology for disposing of N-(2-iodophenyl)-4-propoxybenzamide. This protocol is designed to be self-validating, meaning each step contains a physical or administrative check to prevent downstream errors.

Phase 1: Point-of-Generation Segregation
  • Determine the Physical State: Identify whether the waste is a neat solid (e.g., unused powder, contaminated weighing paper) or a liquid (e.g., dissolved in a reaction mother liquor).

  • Apply the "No-Mix" Rule (Liquid Waste): If the compound is dissolved in a solvent, you must determine the nature of the carrier solvent.

    • Causality: Halogenated waste must be kept strictly segregated to prevent the formation of explosive mixtures and to control disposal costs[5].

    • Validation Check: Cross-reference the laboratory's active waste log. If the target carboy contains non-halogenated solvents (like Hexane or Ethyl Acetate), do not add your mixture . Transfer it only to a carboy explicitly designated for "Halogenated Organic Waste" (typically marked with a green label)[3].

Phase 2: Containerization and Storage
  • Select Compatible Containment:

    • For Solids: Place contaminated consumables into a structurally sound, non-leaking rigid container or double-bag them in heavy-duty polyethylene[4].

    • For Liquids: Use an EHS-provided 20L High-Density Polyethylene (HDPE) carboy[4].

  • Manage Headspace and Venting: Fill liquid containers to no more than 90% capacity.

    • Causality: Halogenated solvents exhibit significant vapor pressure changes with temperature fluctuations. Leaving 10% headspace prevents hydrostatic rupture.

    • Validation Check: Physically inspect the carboy for bulging walls before and after adding the waste. Ensure the cap is vapor-tight when not actively adding waste[6].

Phase 3: Labeling and EHS Transfer
  • GHS-Compliant Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container.

    • Action: Explicitly write "N-(2-iodophenyl)-4-propoxybenzamide" and note the presence of "Iodine/Halogens." Do not use abbreviations.

    • Validation Check: Ensure the physical label matches the digital waste manifest submitted to your EHS department.

  • Terminal Destruction: EHS will transport the manifested waste to a regulated facility where it will undergo high-temperature rotary kiln incineration (>1000°C) followed by caustic scrubbing to neutralize the resulting hydrogen iodide gas[1].

Decision Matrix Visualization

To streamline laboratory operations, the following logical workflow dictates the proper segregation path for this compound.

G Start Waste Generation: N-(2-iodophenyl)-4-propoxybenzamide State Determine Physical State Start->State Solid Solid Waste (Powder, PPE, Consumables) State->Solid Liquid Liquid Waste (Dissolved in Solvent) State->Liquid SolidCont Seal in disposable, non-leaking rigid container Solid->SolidCont CheckSolv Is the carrier solvent halogenated? Liquid->CheckSolv Label Apply GHS Label: "Halogenated Organic Waste" SolidCont->Label SolvYes YES (e.g., DCM, Chloroform) CheckSolv->SolvYes SolvNo NO (e.g., Methanol, Hexane) CheckSolv->SolvNo LiqCont Transfer to Halogenated Waste Carboy (Vented) SolvYes->LiqCont MixWarn CRITICAL: Do not mix! Taint rule applies. Treat as 100% Halogenated. SolvNo->MixWarn MixWarn->LiqCont LiqCont->Label Incinerate High-Temp Rotary Kiln Incineration (>1000°C) Label->Incinerate EHS Pickup Scrub Caustic Scrubbing (Neutralizes HI gas) Incinerate->Scrub Exhaust Gas

Workflow for the segregation and disposal of iodinated benzamide waste streams.

References

  • Oregon State University Environmental Health and Safety. "Hazardous Waste Reduction and Segregation Guidelines."[Link]

  • Bucknell University Environmental Health and Safety. "Hazardous Waste Segregation: Halogenated vs. Non-Halogenated."[Link]

  • University of Illinois Division of Research Safety. "Halogenated Organic Liquids - Standard Operating Procedure." [Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes."[Link]

  • RiskAssess. "Disposal of Chemical Wastes: Halogenated Compounds." [Link]

Sources

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